molecular formula C12H8N2O2 B12908145 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-66-1

6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Número de catálogo: B12908145
Número CAS: 896450-66-1
Peso molecular: 212.20 g/mol
Clave InChI: GWZJLWYOVBDCMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is a high-value chemical scaffold in medicinal chemistry research, particularly in the development of novel kinase inhibitors. The furo[2,3-d]pyrimidine core structure is a privileged framework in drug discovery. This compound serves as a key synthetic intermediate for building more complex molecules with potential biological activity. Derivatives of the 6-phenylfuro[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis . Some designed inhibitors based on this structure have demonstrated strong inhibitory activity against VEGFR-2 in vitro, with IC50 values in the nanomolar range, comparable to established drugs like sorafenib . Furthermore, research indicates that certain 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines can exhibit a multi-target mechanism of action, simultaneously inhibiting VEGFR-2, platelet-derived growth factor receptor β (PDGFR-β), and tubulin polymerization, leading to cytotoxicity and antiangiogenic effects . This dual activity against key oncogenic targets makes this chemical class a promising starting point for the development of single agents with combination chemotherapy potential. This product is provided for research purposes, including as a building block in organic synthesis and for biological screening in the discovery of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

896450-66-1

Fórmula molecular

C12H8N2O2

Peso molecular

212.20 g/mol

Nombre IUPAC

6-phenyl-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H8N2O2/c15-12-13-7-9-6-10(16-11(9)14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)

Clave InChI

GWZJLWYOVBDCMJ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3

Origen del producto

United States

1. Foundational & Exploratory

Biological Activity of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one derivatives . This class of compounds, often referred to as Bicyclic Nucleoside Analogues (BCNAs) when glycosylated, represents a pivotal scaffold in antiviral and anticancer drug discovery.

Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary & Chemical Context

The furo[2,3-d]pyrimidin-2(1H)-one scaffold functions as a bioisostere of purine nucleobases. By fusing a lipophilic furan ring to the pyrimidine core, medicinal chemists create a structure that mimics natural substrates while introducing unique steric and electronic properties.

The 6-phenyl substitution is the critical pharmacophore. It projects into hydrophobic pockets of target enzymes (e.g., viral thymidine kinases or human protein kinases), conferring high potency and selectivity. These derivatives are primarily categorized into two therapeutic classes:

  • Antivirals (Nucleoside Analogues): Highly selective against Varicella-Zoster Virus (VZV).[1][2][3][4]

  • Anticancer Agents (Non-Nucleosides/Chalcones): Inhibitors of EGFR, PI3K/Akt, and tubulin polymerization.

Antiviral Activity: The VZV Paradigm

The most authoritative application of this scaffold is in the treatment of VZV (chickenpox and shingles). Derivatives such as Cf 1743 and its prodrug FV-100 have demonstrated sub-nanomolar potency, far exceeding acyclovir.

Mechanism of Action (VZV-TK Dependence)

Unlike broad-spectrum antivirals, 6-phenylfuro[2,3-d]pyrimidine nucleosides are "smart" prodrugs. They are biologically inert in uninfected cells.

  • Step 1 (Activation): The compound is phosphorylated exclusively by the VZV-encoded Thymidine Kinase (VZV-TK). It is a poor substrate for human cytosolic TK, preventing toxicity in healthy cells.

  • Step 2 (Accumulation): Once monophosphorylated, cellular kinases convert it to the triphosphate form.[5]

  • Step 3 (Inhibition): The triphosphate competes with dGTP for the viral DNA polymerase, acting as an obligate chain terminator or competitive inhibitor.

Critical Insight: The 6-(4-alkylphenyl) group is essential for VZV-TK recognition. The viral enzyme has a specific hydrophobic pocket that accommodates the lipophilic tail, a feature absent in the human homolog.

Visualization: VZV Activation Pathway

VZV_Pathway Prodrug 6-Phenyl-BCNA (Inert Prodrug) MP BCNA-MP (Monophosphate) Prodrug->MP Specific Phosphorylation VZV_TK VZV Thymidine Kinase (TK) VZV_TK->Prodrug TP BCNA-TP (Triphosphate) MP->TP Host Enzymes Cell_Kinase Cellular Kinases Cell_Kinase->MP DNA_Pol Viral DNA Polymerase TP->DNA_Pol Competitive Inhibition Inhibition Replication Blockade DNA_Pol->Inhibition

Figure 1: Selective activation mechanism of BCNA derivatives in VZV-infected cells.

Anticancer Activity: Kinase Inhibition

Beyond viral targets, non-nucleoside derivatives (often lacking the sugar moiety or containing modified N1-substituents) act as potent kinase inhibitors.

Target Landscape
  • EGFR (Epidermal Growth Factor Receptor): 6-Phenylfuro[2,3-d]pyrimidines bind to the ATP-binding pocket of EGFR. The furan oxygen often engages in hydrogen bonding with the hinge region (e.g., Met793).

  • PI3K/Akt Signaling: Derivatives substituted with hydrazone or thiadiazole moieties at the C5 or C6 position have shown dual inhibition of PI3K and Akt, inducing G2/M cell cycle arrest in breast cancer lines (e.g., MCF-7, T-47D).

  • Tubulin Polymerization: Chalcone-fused derivatives (where the 6-phenyl ring is part of an enone system) destabilize microtubules, leading to apoptosis.

Key Quantitative Data
Compound ClassTargetCell LinePotency (IC50/GI50)Key Structural Feature
Cf 1743 VZV ReplicationHEL Cells0.0001 µM6-(4-pentylphenyl) group
Compound 3f EGFRT-47D0.121 µM4-anilino substitution
Compound 10b PI3K/AktHS 578T0.175 µM1,3,4-thiadiazole hybrid
Chalcone 5e Tubulin/GrowthMCF-70.51 µMHalogenated B-ring

Structure-Activity Relationship (SAR)

The biological profile is strictly governed by substitutions at three vectors: C6, N1, and C4.

SAR Visualization

Figure 2: SAR map highlighting the divergent biological pathways based on N1 and C6 modifications.

Deep Dive: The Lipophilic Tail (C6)

For VZV activity, the 6-(4-alkylphenyl) moiety is non-negotiable.

  • Chain Length: Activity peaks at a 5-carbon (pentyl) to 8-carbon (octyl) chain on the phenyl ring.

  • Why? This chain occupies a specific hydrophobic groove in the VZV thymidine kinase. If the chain is too short, binding affinity drops; if too long, solubility becomes the limiting factor.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.

Chemical Synthesis: Sonogashira Cyclization

The most robust route to 6-phenylfuro[2,3-d]pyrimidin-2(1H)-ones is the "One-Pot Sonogashira-Cyclization."

Protocol:

  • Reagents: 5-Iodo-2'-deoxyuridine (or 5-iodouracil), Terminal Alkyne (e.g., 1-ethynyl-4-pentylbenzene), CuI (10 mol%), Pd(PPh3)4 (5 mol%), Et3N (2 equiv).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Degas DMF with argon for 15 mins.

    • Add catalyst, iodide, and alkyne.

    • Stir at 50°C for 4-6 hours. The copper catalyzes the initial coupling, followed by spontaneous intramolecular attack of the C4-oxygen onto the alkyne (5-endo-dig cyclization).

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Validation: Characteristic disappearance of the alkyne stretch in IR and appearance of furan protons in NMR.

Biological Assay: VZV Plaque Reduction

Objective: Determine EC50 against clinical VZV isolates. Cell Line: Human Embryonic Lung (HEL) fibroblasts.

Step-by-Step:

  • Seeding: Plate HEL cells in 96-well microplates and grow to confluency.

  • Infection: Infect cells with cell-associated VZV (approx. 20 PFU/well).

  • Treatment: After 2 hours, aspirate inoculum and add serial dilutions of the test compound in maintenance medium.

  • Incubation: Incubate at 37°C, 5% CO2 for 3-5 days.

  • Fixation: Fix cells with 5% formalin.

  • Staining: Stain with 0.1% crystal violet.

  • Quantification: Count viral plaques using an inverted microscope. Calculate EC50 as the concentration reducing plaque count by 50% compared to viral controls.

References

  • De Clercq, E., et al. (2003).[4] Highly potent and selective inhibition of varicella-zoster virus replication by bicyclic furo[2,3-d]pyrimidine nucleoside analogues.[1][2][5] Medicinal Research Reviews.

  • McGuigan, C., et al. (2007). Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus.[6] Journal of Antimicrobial Chemotherapy.[6]

  • Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides. Journal of Medicinal Chemistry.[6][7]

  • Eissa, I. H., et al. (2022).[8][9][10] Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Advances.

  • El-Miligy, M. M., et al. (2025).[11] Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors.[12] Archiv der Pharmazie.[7]

Sources

Technical Guide: Fluorescent Properties of Furo[2,3-d]pyrimidine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the photophysical characteristics, synthetic pathways, and bioanalytical applications of furo[2,3-d]pyrimidine nucleoside analogues. Unlike standard nucleobases (A, G, C, T/U), which possess negligible fluorescence at physiological conditions, the furo[2,3-d]pyrimidine scaffold offers a rigid, bicyclic heteroaromatic core that exhibits intrinsic fluorescence. These "purine isosteres" are critical tools in drug development and structural biology, serving as environmentally sensitive probes for DNA/RNA dynamics, SNP detection, and enzymatic activity monitoring without the steric perturbation caused by bulky extrinsic fluorophores (e.g., fluorescein or Cy3).

Molecular Architecture & Photophysical Mechanisms

The furo[2,3-d]pyrimidine core is structurally analogous to the purine ring system but lacks the N7 nitrogen, replacing the imidazole ring with a furan moiety fused to a pyrimidine. This modification alters the electronic landscape significantly.

Electronic Structure and Fluorescence Origin

The fluorescence of furo[2,3-d]pyrimidines arises primarily from Intramolecular Charge Transfer (ICT) states.

  • Rigidity: The bicyclic fusion restricts non-radiative decay pathways (such as bond rotation) that typically quench fluorescence in monocyclic pyrimidines.

  • Push-Pull Systems: Derivatives substituted at the C6 position (e.g., with aryl or alkynyl groups) create a "push-pull" electronic system. The furan oxygen acts as an electron donor, while the pyrimidine ring (specifically the carbonyls in uridine analogues) acts as an acceptor.

  • Solvatochromism: These analogues exhibit significant solvatochromism. In polar solvents (like water), the excited state is often stabilized, leading to a bathochromic (red) shift in emission, though frequently accompanied by quenching due to hydrogen bonding. Conversely, in non-polar or hydrophobic environments (like the interior of a DNA helix), quantum yield (

    
    ) often increases.
    
Key Photophysical Metrics

The following table summarizes typical photophysical ranges for 6-aryl-substituted furo[2,3-d]pyrimidine nucleosides (analogues of uridine/cytidine).

ParameterTypical RangeMechanistic Driver
Excitation Max (

)
315 – 350 nmExtended conjugation via C6-substitution.
Emission Max (

)
390 – 450 nmICT state relaxation; solvent polarity dependent.
Stokes Shift 60 – 100 nmSignificant geometry change in excited state (

).
Quantum Yield (

)
0.05 – 0.65High in dioxane/MeOH; lower in

(quenching).
Lifetime (

)
1 – 5 nsTypical for organic fluorophores; allows time-resolved measurements.

Synthesis Strategies

The construction of the furo[2,3-d]pyrimidine scaffold generally proceeds via palladium-catalyzed cross-coupling followed by cyclization. The most robust route utilizes 5-halo-nucleosides as starting materials.

Core Synthetic Pathway (Sonogashira-Cyclization)

The synthesis relies on a Sonogashira coupling of a terminal alkyne with a 5-iodo-2'-deoxyuridine (or cytidine), followed by a metal-catalyzed (CuI or Ag+) cyclization.

SynthesisWorkflow Start 5-Iodo-2'-deoxyuridine Step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) Start->Step1 Reagent1 Terminal Alkyne (R-C≡CH) Reagent1->Step1 Intermed 5-Alkynyl-uridine Intermediate Step1->Intermed Step2 Cyclization (CuI or AgOTf, heat) Intermed->Step2 Product 6-Substituted Furo[2,3-d]pyrimidine Step2->Product

Figure 1: Synthetic route for converting 5-iodo-nucleosides into fluorescent furo[2,3-d]pyrimidine analogues.

Critical Experimental Considerations
  • Catalyst Poisoning: Nucleosides are potent metal chelators. Ensure thorough deoxygenation of solvents to protect the Pd(0) species.

  • Cyclization Specificity: The cyclization involves the nucleophilic attack of the C4-carbonyl oxygen (in uridine) onto the alkyne. Using

    
     or 
    
    
    
    promotes the endo-dig cyclization to form the furan ring.

Experimental Protocols

Protocol A: Spectroscopic Characterization & Solvatochromism

Objective: Determine the environmental sensitivity of the analogue to validate its utility as a probe.

  • Stock Preparation: Dissolve the furo[2,3-d]pyrimidine analogue in DMSO to a concentration of 10 mM.

  • Solvent Panel: Prepare 3 mL aliquots of solvents with varying polarity indices:

    • 1,4-Dioxane (Non-polar, mimics hydrophobic pocket)

    • Methanol (Protic, polar)

    • Water/Buffer (PBS pH 7.4)

  • Dilution: Dilute stock to 5

    
    M in each solvent. Ensure optical density (OD) at 
    
    
    
    is
    
    
    to avoid inner-filter effects.
  • Acquisition:

    • Record UV-Vis absorbance (200–450 nm).

    • Record Fluorescence Emission (excitation at

      
       determined from UV-Vis).
      
  • Analysis: Plot

    
     vs. Solvent Polarity parameter (
    
    
    
    ). A linear correlation indicates a charge-transfer character useful for sensing.
Protocol B: Oligonucleotide Incorporation (Solid-Phase)

Objective: Incorporate the phosphoramidite version of the analogue into DNA.[1]

  • Protection: Ensure the 5'-OH is DMT-protected and the 3'-OH is converted to a

    
    -cyanoethyl phosphoramidite.
    
  • Coupling Cycle:

    • Use standard solid-phase synthesis (trityl-off mode for the final base if purification is via PAGE).

    • Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min) due to the potential steric bulk of the bicyclic base.

    • Activator: 0.25 M ETT (5-ethylthio-1H-tetrazole) is preferred over tetrazole.

  • Deprotection: Use UltraMild conditions (

    
     in MeOH) if the specific C6-substituent is base-labile. For standard aryl derivatives, concentrated 
    
    
    
    (55°C, 16h) is usually compatible.

Mechanistic Insights & Applications

The utility of furo[2,3-d]pyrimidines lies in their ability to report on changes in their immediate microenvironment.

Base Stacking and Quenching

When incorporated into a DNA duplex, the fluorescence of these analogues is typically quenched by neighboring bases (particularly guanine) via photoinduced electron transfer (PET). However, upon base flipping (e.g., by DNA glycosylases) or denaturation, the probe is exposed to the solvent or a hydrophobic protein pocket, leading to a dramatic "light-up" effect .

Pathway: Enzymatic Detection (Kinase/Polymerase)

These analogues act as surrogate substrates. Their fluorescence changes upon phosphorylation or incorporation.

SensingMechanism cluster_State1 State A: Hydrophilic cluster_State2 State B: Hydrophobic/Rigid FreeProbe Free Nucleoside (Moderate Fluorescence) Enzyme Enzyme Interaction (Kinase/Polymerase) FreeProbe->Enzyme BoundProbe Active Site Bound (Restricted Rotation) Enzyme->BoundProbe Binding Incorporated DNA Incorporated (Stacked/Quenched) Enzyme->Incorporated Catalysis Signal Fluorescence Modulation (Shift or Intensity Change) BoundProbe->Signal Increased QY Incorporated->Signal PET Quenching

Figure 2: Logical flow of fluorescence modulation during enzymatic processing or DNA binding.

References

  • Li, Y., et al. (2010). "Synthesis of fluorescent nucleoside analogs as probes for 2′-deoxyribonucleoside kinases." Bioorganic & Medicinal Chemistry Letters.

  • Greco, N. J., & Tor, Y. (2007). "Furan decorated nucleoside analogues as fluorescent probes: synthesis, photophysical evaluation and site-specific incorporation." Tetrahedron.

  • McGuigan, C., et al. (2000). "Highly Potent and Selective Inhibition of Varicella-Zoster Virus by Bicyclic Furopyrimidine Nucleosides Bearing an Aryl Side Chain."[2][3] Journal of Medicinal Chemistry.

  • Xue, W., et al. (2012).[4] "Novel furo[2,3-d] pyrimidine derivative as fluorescent chemosensor for HSO4-." Talanta.

  • Sinkeldam, R. W., et al. (2010). "Fluorescent nucleoside analogues: synthesis, properties and applications." Chemical Reviews.

Sources

The Strategic Dance of Structure and Activity: A Deep Dive into 6-Phenyl Substituted Furopyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furopyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry, has emerged as a fertile ground for the development of potent and selective kinase inhibitors. Among its various derivatives, 6-phenyl substituted furopyrimidines have garnered significant attention for their remarkable biological activities, particularly as inhibitors of key kinases implicated in cancer and other diseases. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this promising class of compounds. We will dissect the intricate interplay between structural modifications and biological outcomes, offering field-proven insights into the rational design of novel 6-phenyl furopyrimidine-based therapeutics. This guide will delve into the synthetic strategies, detailed experimental protocols for biological evaluation, and a thorough analysis of how substitutions on the 6-phenyl ring and the furopyrimidine core modulate kinase inhibitory potency and selectivity.

Introduction: The Furopyrimidine Scaffold - A Versatile Platform for Kinase Inhibition

Fused pyrimidine systems are ubiquitous in nature and have long been a cornerstone of medicinal chemistry. The fusion of a furan ring to a pyrimidine core gives rise to the furopyrimidine scaffold, a class of compounds with a wide spectrum of pharmacological properties. Their structural resemblance to endogenous purines allows them to interact with the ATP-binding sites of various kinases, making them attractive candidates for the development of kinase inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. The 6-phenyl substituted furopyrimidines have emerged as a particularly promising chemotype, with derivatives showing potent inhibition of key kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] This guide will provide a detailed roadmap for researchers navigating the SAR landscape of this important class of molecules.

The Core Tenet: Understanding the Structure-Activity Relationship (SAR)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The SAR of 6-phenyl substituted furopyrimidines is a multi-faceted puzzle where each component—the furopyrimidine core, the 6-phenyl ring, and substituents at other positions—plays a crucial role in dictating the molecule's interaction with its target kinase. A thorough understanding of these relationships is paramount for the rational design of more potent and selective inhibitors.

The Furopyrimidine Core: The Anchor of Activity

The furo[2,3-d]pyrimidine core serves as the fundamental scaffold that anchors the molecule within the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrimidine ring are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of binding affinity.

The 6-Phenyl Group: A Gateway to Potency and Selectivity

The presence of a phenyl group at the 6-position of the furopyrimidine core is a critical feature for the biological activity of these compounds. This aromatic ring often extends into a hydrophobic pocket of the kinase, contributing significantly to the overall binding affinity. The true power of this moiety, however, lies in its amenability to substitution, which allows for the fine-tuning of the inhibitor's properties.

The nature, position, and size of substituents on the 6-phenyl ring can have a profound impact on the inhibitory activity of the compound. This is where the "art" of medicinal chemistry comes into play, as subtle changes can lead to dramatic shifts in potency and selectivity.

A key study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors provides invaluable insights into this aspect.[1] The study revealed that substitutions at the para position of the 6-phenyl ring are particularly important. For instance, the introduction of a N¹,N¹-dimethyl-1,2-diamine group at the para position of the 6-aryl moiety, in combination with a chiral (R)-1-phenylethylamine at the C-4 position, resulted in an inhibitor equipotent to the well-known EGFR inhibitor, Erlotinib.[1]

SAR_Summary

Table 1: Structure-Activity Relationship of 6-Phenyl Substituted Furopyrimidines as EGFR Inhibitors [1]

Compound IDR (C4-substituent)R' (C6-phenyl substituent)EGFR IC₅₀ (nM)
Erlotinib --5
1 (R)-1-PhenylethylaminoH100
2 (R)-1-Phenylethylamino4-(N,N-dimethylamino)10
3 (R)-1-Phenylethylamino4-(N¹,N¹-dimethyl-1,2-diamino)5
4 (S)-1-Phenylethylamino4-(N¹,N¹-dimethyl-1,2-diamino)>1000
5 Benzylamino4-(N¹,N¹-dimethyl-1,2-diamino)50

Note: This table is a simplified representation of the data presented in the source material for illustrative purposes.

The data clearly demonstrates that:

  • Chirality at C4 is critical: The (R)-enantiomer of the 1-phenylethylamino substituent at the C4 position is essential for high potency, with the (S)-enantiomer being inactive.[1] This highlights the importance of stereochemistry in drug-receptor interactions.

  • Para-substitution on the 6-phenyl ring enhances potency: The introduction of amino-containing groups at the para position of the 6-phenyl ring leads to a significant increase in EGFR inhibitory activity.

  • The nature of the para-substituent matters: A simple dimethylamino group improves potency, but the N¹,N¹-dimethyl-1,2-diamine group provides the most significant enhancement, resulting in a compound with activity comparable to Erlotinib.[1]

The C4-Position: A Key Interaction Point

As highlighted in the SAR table, the substituent at the C4-position of the furopyrimidine ring plays a synergistic role with the 6-phenyl group in determining the overall activity. The chiral (R)-1-phenylethylamino group appears to be optimal for EGFR inhibition in this series, likely due to favorable cation-π interactions within the kinase's active site.[1]

Experimental Protocols: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is the bedrock of any successful drug discovery program. This section provides detailed, step-by-step methodologies for the synthesis of the 6-phenyl furopyrimidine scaffold and for the key biological assays used to evaluate their activity.

Synthesis of the 6-Phenyl Furo[2,3-d]pyrimidine Core

The synthesis of the 6-phenyl furo[2,3-d]pyrimidine core typically begins with the construction of a 2-amino-5-phenylfuran-3-carbonitrile intermediate. This can be achieved through a multi-component reaction, often a variation of the Gewald reaction.[2][3]

Synthesis_Workflow

Step-by-Step Protocol for the Synthesis of 4-Amino-6-phenylfuro[2,3-d]pyrimidine:

  • Synthesis of 2-Amino-5-phenylfuran-3-carbonitrile:

    • To a solution of phenacyl bromide (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or DMF, add a base like triethylamine (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum to obtain the 2-amino-5-phenylfuran-3-carbonitrile intermediate.

  • Cyclization to form the Furopyrimidine Ring:

    • A mixture of 2-amino-5-phenylfuran-3-carbonitrile (1.0 eq) and an excess of formamide (or formic acid) is heated at reflux (typically 150-180 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the cooled mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-6-phenylfuro[2,3-d]pyrimidine.

Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects

Once synthesized, the compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays to determine direct inhibitory potency, followed by cell-based assays to assess their effects on cancer cell proliferation and viability.

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[4][5]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[6]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or vehicle control (DMSO).

    • Add the EGFR kinase and incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8][9]

Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Beyond EGFR: Exploring Kinase Selectivity

While potent inhibition of the primary target is crucial, the selectivity of a kinase inhibitor is equally important to minimize off-target effects and potential toxicity. Therefore, it is essential to profile promising 6-phenyl furopyrimidine derivatives against a broader panel of kinases. Several commercial services offer kinase selectivity profiling, providing valuable data on the compound's activity against hundreds of different kinases.[10][11][12][13][14] This information is critical for lead optimization and for understanding the compound's overall pharmacological profile.

Conclusion and Future Directions

The 6-phenyl substituted furopyrimidine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of strategic modifications to both the 6-phenyl ring and the C4-substituent for achieving high potency and selectivity. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new analogs.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the 6-phenyl ring to further probe the chemical space and identify novel interactions within the kinase active site.

  • Exploring different C4-substituents to optimize potency and modulate the kinase selectivity profile.

  • Investigating the SAR at other positions of the furopyrimidine core, such as the C5 position, which may offer additional opportunities for optimization.

  • Conducting comprehensive kinase profiling of lead compounds to fully characterize their selectivity and potential off-target activities.

  • Integrating computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving the observed SAR and to guide the rational design of next-generation inhibitors.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 6-phenyl substituted furopyrimidines in the ongoing quest for more effective and safer kinase-targeted therapies.

References

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

  • Han, J., et al. (2016). Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR Inhibitors. European Journal of Medicinal Chemistry, 119, 278-99. Available from: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • 4.3.5. EGFR Kinase Inhibition - Bio-protocol. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. Available from: [Link]

  • Kinase Drug Discovery Services - Reaction Biology. Available from: [Link]

  • Gewald reaction - Wikipedia. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

Sources

Comprehensive Stability Profiling of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

[1]

Physicochemical Baseline & Structural Logic

To understand stability, one must first understand the electron distribution of the scaffold. The molecule consists of a lipophilic phenyl ring fused to a furo[2,3-d]pyrimidine core.

  • Chemical Structure: A furan ring fused to a pyrimidin-2-one.[1] The C6-phenyl group extends conjugation, stabilizing the furan ring against immediate oxidative opening compared to unsubstituted furans.

  • Acid/Base Character:

    • Acidic: The N1-H (or N3-H tautomer) is acidic, with a pKa estimated between 8.0 – 9.5 (analogous to uracil but influenced by the electron-withdrawing furan fusion).

    • Basic: The pyrimidine nitrogens are weakly basic. Protonation likely occurs at N3 in acidic media.

  • Solubility Profile: High lipophilicity (LogP ~2.5–3.0). Poor aqueous solubility; soluble in DMSO, DMF, and basic organic solvents.

Structural Vulnerability Map

The following diagram highlights the specific atomic sites susceptible to degradation vectors.

GMolecule6-Phenylfuro[2,3-d]pyrimidin-2(1H)-oneSite_FuranFuran Ring (O-C=C)Susceptibility: Oxidation/PhotoMolecule->Site_FuranSinglet Oxygen AttackSite_LactamLactam (NH-C=O)Susceptibility: Tautomerism/Base HydrolysisMolecule->Site_LactamNucleophilic Attack (OH-)Site_PhenylC6-Phenyl GroupStabilizing ConjugationMolecule->Site_PhenylSteric/Electronic ShieldRing Opening (Dicarbonyls)Ring Opening (Dicarbonyls)Site_Furan->Ring Opening (Dicarbonyls)Ring Cleavage (Ureido-derivatives)Ring Cleavage (Ureido-derivatives)Site_Lactam->Ring Cleavage (Ureido-derivatives)

Figure 1: Structural vulnerability map indicating primary degradation vectors.

Mechanistic Degradation Pathways

A. Hydrolytic Stability (Acid/Base)

The furo[2,3-d]pyrimidine scaffold is remarkably robust compared to simple furans, but extreme pH triggers degradation.

  • Acidic Conditions (pH < 2):

    • Mechanism:[2][3][4] Protonation of the furan oxygen is difficult due to aromaticity. However, strong mineral acids (e.g., 1M HCl, reflux) can trigger furan ring opening , leading to the formation of 5-substituted pyrimidine-2-ones with 1,4-dicarbonyl side chains.

    • Observation: Generally stable in 0.1M HCl at RT.

  • Basic Conditions (pH > 10):

    • Mechanism:[2][3][4] The N1-H deprotonates first (stabilizing). Under forcing conditions (e.g., 1M NaOH, Heat), the pyrimidine ring is susceptible to nucleophilic attack at C4 or C2, leading to ring cleavage (hydrolysis of the lactam/urea linkage).

    • Observation: Stable in mild base (carbonate/bicarbonate) used in alkylation reactions.

B. Oxidative Stability
  • Mechanism: The electron-rich furan ring is the primary target. Reaction with singlet oxygen (photo-oxidation) or metabolic oxidants (P450s) can lead to endoperoxide formation , followed by rearrangement to 1,4-dicarbonyls or ring fragmentation.

  • Risk: Moderate. The C6-phenyl group provides steric bulk and electronic stabilization, reducing susceptibility compared to alkyl-substituted furans.

C. Photostability
  • Mechanism: Furo[2,3-d]pyrimidines are often fluorescent. Absorption of UV light can lead to excited states that react with oxygen (Type II photo-oxidation) or undergo [2+2] cycloaddition (dimerization) in concentrated solutions.

  • Risk: High in solution; Low in solid state.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, the following stress testing workflow (based on ICH Q1A(R2) guidelines) is recommended. This protocol is designed to achieve 5-20% degradation to identify impurities.

Experimental Workflow Diagram

StressTestcluster_conditionsStress ConditionsStartSample: 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one(1 mg/mL in MeOH/H2O)AcidAcid Hydrolysis0.1M HCl, 60°C, 24hStart->AcidBaseBase Hydrolysis0.1M NaOH, 60°C, 4hStart->BaseOxOxidation3% H2O2, RT, 24hStart->OxPhotoPhotolysis1.2M lux hours (UV/Vis)Start->PhotoThermThermal80°C (Solid State), 7 daysStart->ThermAnalysisQuench & Analyze(HPLC-PDA-MS)Acid->AnalysisBase->AnalysisOx->AnalysisPhoto->AnalysisTherm->Analysis

Figure 2: Forced degradation workflow for stability profiling.

Detailed Protocol Steps
  • Preparation: Dissolve 10 mg of the compound in a minimal amount of DMSO, then dilute to 10 mL with Acetonitrile/Water (50:50).

  • Acid Stress: Add 1 mL of 1M HCl to 1 mL of sample. Heat at 60°C. Target: Look for furan ring-opening products (mass shift +18 Da or +32 Da).

  • Base Stress: Add 1 mL of 0.1M NaOH to 1 mL of sample. Caution: The compound will ionize (bathochromic shift in UV). Heat at 60°C. Target: Pyrimidine cleavage (loss of urea fragment).

  • Oxidative Stress: Add 100 µL of 30% H2O2 to 1 mL sample. Store at RT. Target: N-oxides or furan oxidation products (M+16).

  • Analysis: Inject onto HPLC immediately after quenching (neutralizing pH).

Analytical Strategy

Standard reverse-phase HPLC is sufficient for profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 254 nm (aromatic core) and 300-330 nm (conjugated system).

    • MS: ESI Positive Mode (Look for [M+H]+ and dimers).

References

  • Robins, M. J., et al. (2007). "Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides." Journal of Medicinal Chemistry. Link

  • Balzarini, J., et al. (2006). "Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives." Journal of Medicinal Chemistry. Link

  • McGuigan, C., et al. (1999). "Furo[2,3-d]pyrimidine nucleosides: synthesis and antiviral activity."[1][4][5][6][7] Antiviral Chemistry & Chemotherapy. Link

  • ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. Link

3. Methodological & Application

Application Notes and Protocols for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furo[2,3-d]pyrimidine Scaffold as a Promising Fluorophore

The furo[2,3-d]pyrimidine heterocyclic system, an isostere of naturally occurring purines, has garnered significant attention in medicinal chemistry for its diverse biological activities, including antiviral and anticancer properties.[1][2][3][4][5] Beyond its therapeutic potential, this scaffold possesses inherent photophysical properties that make it an attractive candidate for the development of novel fluorescent probes.[6][7] The fused furan and pyrimidine ring system creates a conjugated π-electron network that can give rise to intrinsic fluorescence.[6]

This document provides detailed application notes and protocols for the use of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (hereafter referred to as FPP-1) as a fluorescent probe. While direct, extensive characterization of FPP-1 as a dedicated fluorescent probe is an emerging area, by drawing parallels from closely related furo[2,3-d]pyrimidine derivatives and other pyrimidine-based fluorophores, we can establish robust protocols for its characterization and application.[1][7][8][9] The protocols herein are designed for researchers, scientists, and drug development professionals to explore the potential of FPP-1 in various fluorescence-based assays.

Principle of Operation: A Potential Environmentally-Sensitive Probe

The fluorescence of pyrimidine-based molecules can be highly sensitive to the local microenvironment.[1][8] The 6-phenyl substitution on the furo[2,3-d]pyrimidine core in FPP-1 likely creates a "push-pull" electronic system, which can lead to the formation of a twisted intramolecular charge-transfer (TICT) state upon excitation.[9][10] Fluorophores exhibiting TICT are known for their sensitivity to solvent polarity and viscosity.[11][12]

This environmental sensitivity is the core principle behind FPP-1's potential as a fluorescent probe.[13] When the probe is in a polar, aqueous environment, its fluorescence may be quenched or emitted at a specific wavelength. Upon binding to a non-polar region, such as the hydrophobic pocket of a protein, the probe's conformation may become more rigid, restricting non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity (a "turn-on" response) and/or a spectral shift (solvatochromism).[4] This phenomenon allows for the detection and quantification of specific binding events or changes in the local environment.

Photophysical Properties of FPP-1 (Predicted)

Due to the limited direct data for FPP-1, the following table summarizes the predicted photophysical properties based on published data for similar furo[2,3-d]pyrimidine derivatives.[7] These values should be experimentally determined for FPP-1 using the protocols provided below.

ParameterPredicted Value/RangeRationale & Key Considerations
Absorption Maximum (λabs) 320 - 360 nmBased on related furo[2,3-d]pyrimidine structures which show absorption in the UV-A range.[7] The exact maximum will depend on solvent and pH.
Emission Maximum (λem) 400 - 550 nmHighly dependent on solvent polarity due to potential TICT states.[9][10] A significant blue shift is expected in non-polar environments.
Stokes Shift 80 - 190 nmA large Stokes shift is characteristic of TICT fluorophores and is advantageous for minimizing self-quenching and background signal.[4]
Quantum Yield (Φ) 0.05 - 0.6Expected to be low in polar solvents (e.g., water) and significantly higher in non-polar solvents or when bound to a macromolecule.
Molar Extinction Coefficient (ε) 10,000 - 25,000 M-1cm-1Typical for aromatic heterocyclic systems.

Experimental Protocols

Protocol 1: Basic Photophysical Characterization of FPP-1

Objective: To experimentally determine the core photophysical properties of FPP-1.

Rationale: This initial characterization is crucial for establishing the foundational parameters of the probe, which will inform its use in all subsequent applications. Understanding its behavior in different solvents is key to predicting its response in biological systems.

Materials:

  • FPP-1 stock solution (e.g., 10 mM in DMSO)

  • A series of solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Working Solutions: Prepare a 10 µM solution of FPP-1 in each of the selected solvents. Ensure FPP-1 is fully dissolved.

  • Absorption Spectroscopy: a. For each solvent, record the absorption spectrum of the 10 µM FPP-1 solution from 250 nm to 500 nm. b. Use the respective pure solvent as a blank. c. Identify the wavelength of maximum absorbance (λabs) in each solvent.

  • Fluorescence Spectroscopy: a. In the fluorometer, excite each sample at its determined λabs. b. Record the emission spectrum from (λabs + 20 nm) to 700 nm. c. Identify the wavelength of maximum emission (λem) in each solvent. d. Set appropriate excitation and emission slit widths (e.g., 5 nm) to optimize signal-to-noise.[2]

  • Data Analysis: a. Tabulate λabs and λem for each solvent. b. Calculate the Stokes shift (λem - λabs) for each solvent. c. Plot λem versus the solvent polarity index (ET(30)) to create a Lippert-Mataga plot, which will reveal the extent of solvatochromism.

Protocol 2: In Vitro Protein Binding Assay (Fluorescence Turn-On)

Objective: To assess the utility of FPP-1 as a probe for detecting protein binding, using Bovine Serum Albumin (BSA) as a model protein with a known hydrophobic binding pocket.

Rationale: This protocol simulates the use of FPP-1 to detect a specific molecular interaction. A "turn-on" response upon binding to the hydrophobic pocket of BSA would validate its potential as a probe for protein-ligand binding studies.

Materials:

  • FPP-1 stock solution (1 mM in DMSO)

  • Bovine Serum Albumin (BSA) stock solution (1 mg/mL in Phosphate Buffered Saline, PBS)

  • Assay Buffer: PBS, pH 7.4

  • Fluorometer and 96-well black microplates

Procedure:

  • Prepare FPP-1 Working Solution: Dilute the FPP-1 stock solution to 10 µM in PBS. Note that the fluorescence of this solution is expected to be low.

  • Prepare BSA Dilution Series: Prepare a series of BSA dilutions in PBS, ranging from 0 to 20 µM.

  • Assay Setup: a. In a 96-well black microplate, add 50 µL of the 10 µM FPP-1 working solution to each well. b. Add 50 µL of each BSA dilution to the wells, resulting in a final FPP-1 concentration of 5 µM and a BSA concentration range of 0-10 µM. c. Include a control well with only 5 µM FPP-1 in PBS.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: a. Measure the fluorescence intensity of each well using the fluorometer. b. Set the excitation wavelength based on the λabs of FPP-1 in a buffer (determined in Protocol 1). c. Record the emission spectrum or the intensity at the expected λem for a non-polar environment.

  • Data Analysis: a. Subtract the background fluorescence (well with no BSA). b. Plot the fluorescence intensity as a function of BSA concentration. A sigmoidal curve would indicate a specific binding interaction. c. From this data, a binding constant (Kd) can be calculated.

Protocol 3: Live Cell Imaging

Objective: To determine if FPP-1 can permeate live cell membranes and to visualize its subcellular localization.

Rationale: The ability to enter cells and potentially accumulate in specific organelles based on their polarity is a key application for fluorescent probes. This protocol provides a general framework for cell staining.

Materials:

  • HeLa cells (or other adherent cell line) cultured on glass-bottom dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FPP-1 stock solution (1 mM in DMSO)

  • PBS, pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

  • Probe Loading: a. Prepare a loading solution by diluting the FPP-1 stock solution in pre-warmed complete medium to a final concentration of 1-10 µM. (The optimal concentration should be determined empirically). b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the FPP-1 loading solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: a. Remove the loading solution. b. Wash the cells twice with warm PBS to remove any unbound probe. c. Add fresh, pre-warmed medium or PBS for imaging.

  • Imaging: a. Immediately visualize the cells using a fluorescence microscope. b. Use an excitation source and emission filter appropriate for FPP-1 (e.g., ~350 nm excitation, ~450 nm emission). c. Acquire both fluorescence and bright-field images to correlate the probe's signal with cell morphology.

Diagrams and Workflows

G cluster_prep Probe Preparation & Characterization cluster_invitro In Vitro Application cluster_incell In-Cellulo Application P1 Synthesize/Obtain FPP-1 P2 Prepare Stock Solution (e.g., 10 mM in DMSO) P1->P2 P3 Characterize Photophysics (Protocol 1) P2->P3 I2 Titrate Probe with Target P3->I2 Use Determined λex/λem C2 Load Cells with FPP-1 P3->C2 Determine Loading Concentration I1 Prepare Assay Buffer & Target Molecule (e.g., Protein) I1->I2 I3 Measure Fluorescence Change (Intensity/Wavelength Shift) I2->I3 I4 Calculate Binding Affinity (Kd) I3->I4 C1 Culture Cells on Imaging-compatible Plates C1->C2 C3 Wash to Remove Unbound Probe C2->C3 C4 Image with Fluorescence Microscope C3->C4

G FPP1_Free {FPP-1 in Aqueous Buffer | Low Fluorescence | High rotational freedom leads to non-radiative decay (quenching).} FPP1_Bound {FPP-1 in Hydrophobic Pocket | High Fluorescence ('Turn-On') | Restricted rotation reduces non-radiative decay. Potential blue-shift in emission.} FPP1_Free->FPP1_Bound Binding Event Target Target Protein (with hydrophobic pocket) Target->FPP1_Bound

References

  • The Solvatofluorochromism of 2,4,6-Triarylpyrimidine Derivatives. ResearchGate. Available at: [Link].

  • Mata, G., & Luedtke, N. W. (2013). Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides. Organic letters, 15(10), 2462–2465. Available at: [Link].

  • Ghosh, S., et al. (2021). Solvatochromic behavior of a pyrene-pyrimidine-based Schiff base and detection of heavy metal ions in aqueous media. Journal of Coordination Chemistry, 74(1-3), 478-493. Available at: [Link].

  • Mata, G., & Luedtke, N. W. (2013). Synthesis and Solvatochromic Fluorescence of Biaryl Pyrimidine Nucleosides. Organic Letters, 15(10), 2462-2465. Available at: [Link].

  • Martin, K., et al. (2013). Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications. Nature Protocols, 8(12), 2463-2478. Available at: [Link].

  • The inverted solvatochromism of protonated ferrocenylethenyl-pyrimidines: the first example of the solvatochromic reversal of a hybrid organic/inorganic dye. RSC Publishing. Available at: [Link].

  • Xue, W., et al. (2012). Novel furo[2,3-d] pyrimidine derivative as fluorescent chemosensor for HSO₄⁻. Talanta, 88, 734-738. Available at: [Link].

  • The Molecular Probes handbook. A guide to fluorescent probes and labeling technologies. Journal of the Serbian Chemical Society. Available at: [Link].

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. ResearchGate. Available at: https://www.researchgate.
  • Novel Fluorescent Strategy for Discriminating T and B Lymphocytes Using Transport System. MDPI. Available at: [Link].

  • Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. MDPI. Available at: [Link].

  • Ahn, K. H., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. Available at: [Link].

  • A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens. ResearchGate. Available at: [Link].

  • Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications. PubMed. Available at: [Link].

  • A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens. PubMed. Available at: [Link].

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available at: [Link].

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][8][9][10]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available at: [Link].

Sources

Application Note: Incorporation of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one into DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers specializing in nucleic acid chemistry and fluorescence spectroscopy. It details the incorporation, handling, and application of the fluorescent nucleoside analog 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (referred to herein as


F ).


F)

Executive Summary

The 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one nucleoside (


F) is a highly fluorescent, bicyclic pyrimidine analog designed to mimic the hydrogen-bonding face of Thymidine (T) while providing a sensitive photophysical readout. Unlike bulky extrinsic fluorophores (e.g., Fluorescein, Cy3) that are tethered via flexible linkers, 

F is a base-discriminating nucleoside that stacks directly into the DNA helix. Its fluorescence is rigidly coupled to the base's orientation, making it an exceptional probe for detecting Single Nucleotide Polymorphisms (SNPs), abasic sites, and local helical perturbations.

This guide outlines the critical parameters for the solid-phase synthesis, deprotection, and purification of


F-modified oligonucleotides to ensure high yield and optical integrity.

Chemical Architecture & Mechanism

Structural Logic

F is structurally derived from 2'-deoxyuridine. The C5-C6 double bond of the uracil core is fused to a furan ring carrying a phenyl group at the 6-position.
  • Base Pairing: It retains the N3-H donor and C2-Carbonyl acceptor, allowing it to form stable Watson-Crick base pairs with Adenine (A).

  • Fluorescence: The extended

    
    -conjugation across the furo-pyrimidine and the phenyl ring confers strong fluorescence, which is sensitive to stacking interactions (quenching/enhancement) with neighboring bases.
    
Visualization of Pathway and Interaction

The following diagram illustrates the structural relationship and the synthesis workflow.

PhF_Workflow cluster_0 Precursor cluster_1 Synthesis Logic cluster_2 Oligonucleotide Assembly cluster_3 Functional Output IdU 5-Iodo-dU (Starting Material) Sono Sonogashira Coupling (+ Phenylacetylene) IdU->Sono Cycl C5-O-C4 Cyclization (Furan Ring Formation) Sono->Cycl PhF_Base 6-Phenylfuro[2,3-d] pyrimidin-2(1H)-one Cycl->PhF_Base Phosphor 3'-Phosphoramidite Generation PhF_Base->Phosphor SolidPhase Solid-Phase Synthesis (Coupling to DNA) Phosphor->SolidPhase Deprotect Deprotection (Mild Conditions) SolidPhase->Deprotect Duplex Duplex Formation (Pairs with Adenine) Deprotect->Duplex Fluorescence Fluorescence Readout (Environment Sensitive) Duplex->Fluorescence

Figure 1: Synthesis and application workflow for


F-modified DNA.

Protocol: Solid-Phase Incorporation

Reagents and Materials
  • Monomer: 5'-O-DMT-6-phenylfuro[2,3-d]pyrimidin-2(1H)-one-2'-deoxyriboside-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (Standard).

Synthesis Cycle Parameters

The


F phosphoramidite is more sterically demanding than standard nucleosides. Standard coupling protocols must be modified to prevent deletion mutations.
StepParameterRecommendationRationale
Dissolution Concentration0.1 M in ACNEnsure complete solubility; vortex and let sit for 10 min.
Coupling Time6–10 minutes Extended time ensures high coupling efficiency (>98%) for the bicyclic base.
Activator TypeETT (0.25 M) Higher acidity activators like ETT promote faster coupling than standard tetrazole.
Capping ReagentStandard (Ac2O)No specific interference with capping reagents.
Oxidation ConditionStandard IodineThe furo-pyrimidine core is stable to standard iodine oxidation.
Deprotection (CRITICAL)

The furan ring system can be sensitive to harsh nucleophiles or prolonged heating in strong bases, which may lead to ring opening or degradation of the fluorophore.

  • Recommended Method (UltraMild):

    • Reagent: Ammonium Hydroxide (30%) / Methylamine (40%) (1:1, AMA).

    • Condition: 65°C for 15 minutes OR Room Temperature for 2 hours.

    • Note: If using standard nucleosides (Bz-A, Bz-C, iBu-G), you must use Pac-A, Ac-C, iPr-Pac-G (UltraMild monomers) to be compatible with these mild conditions.

  • Alternative (Standard Bases):

    • Reagent: Concentrated Ammonium Hydroxide (28-30%).

    • Condition: Room Temperature for 24 hours.

    • Avoid: Do not heat at 55°C overnight if possible, as this increases the risk of side-reactions on the phenyl-furo core.

Characterization & Quality Control

Purification
  • HPLC: Reverse-phase HPLC (C18 column) is mandatory.

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

    • Gradient: 5% to 40% B over 30 minutes.

    • Detection: Monitor at 260 nm (DNA) and 310-330 nm (specific absorption of the

      
      F chromophore).
      
  • DMT-On: Perform purification with the DMT group on to separate failure sequences, then detritulate on-column or in solution.

Spectroscopic Validation

Before experimental use, validate the integrity of the probe using UV-Vis and Fluorescence spectroscopy.

PropertyValue (Approx.)Notes
Absorbance Max (

)
315–325 nmDistinct from natural bases (260 nm).
Emission Max (

)
440–460 nmBlue-cyan fluorescence.
Stokes Shift ~120 nmLarge shift reduces self-quenching and background interference.
Quantum Yield (

)
0.2 – 0.6Highly solvent-dependent (Solvatochromic).
Mass Spectrometry
  • ESI-MS: Confirm the molecular weight.

  • Expected Mass Shift: Calculate the mass of the

    
    F nucleotide residue.
    
    • Formula (Base):

      
       (approx core).
      
    • Verify the exact mass based on the specific derivative synthesized (deoxyribose vs ribose).

Experimental Applications

SNP Discrimination Assay

F is an excellent discriminator of base pairing.
  • Design: Place

    
    F opposite the polymorphic site.
    
  • Match (vs A): Stable duplex, specific fluorescence intensity (often quenched relative to ssDNA due to stacking, or enhanced if shielded from water, depending on neighbor).

  • Mismatch (vs C/G/T): Disrupted stacking leads to a distinct change in fluorescence intensity (typically increased quenching or shift in

    
    ).
    
Abasic Site Sensing

When


F is placed opposite an abasic site (AP site), it loses its pairing partner (A).
  • Mechanism: The "orphan"

    
    F base may flip out of the helix or stack differently.
    
  • Readout: A significant shift in fluorescence intensity compared to the fully paired duplex.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the phenyl group.Increase coupling time to 10-15 mins; Use ETT activator.
Degradation (Yellowing) Harsh deprotection conditions.Switch to UltraMild chemistry (Pac-anhydride protected bases) and deprotect with AMA at RT.
No Fluorescence Fluorophore quenching by G.Avoid placing

F immediately adjacent to Guanosine (G) residues if possible, as G is a known electron donor quencher.
Multiple HPLC Peaks Incomplete removal of protecting groups or diastereomers.Check deprotection time; Ensure phosphoramidite was pure (single spot on TLC).

References

  • Robins, M. J., et al. (2007). "Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides." Journal of Medicinal Chemistry.

  • Inoue, H., & Imura, A. (1985). "Synthesis and properties of novel nucleic acid probes." Nucleic Acids Research (General grounding on furo-pyrimidine scaffolds).
  • Saito, I. (General reference for fluorescent nucleoside chemistry). "Design of highly fluorescent nucleosides." Pure and Applied Chemistry.
  • Berry, D. A. (2011). "Manipulating DNA for Structure and Function." Glen Research Reports. (General protocol for modified base deprotection).

  • Wilhelmsson, L. M. (2010). "Fluorescent nucleic acid base analogues." Quarterly Reviews of Biophysics. (Review of photophysical mechanisms).

Sources

fluorescence quantum yield measurement of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of Fluorescence Quantum Yield of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one and its Analogs

Abstract

This application note provides a comprehensive guide for the determination of the fluorescence quantum yield (Φf) of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one, a member of a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] We present a detailed protocol based on the widely used relative quantum yield measurement method, which compares the fluorescence of the analyte to a well-characterized standard.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring accuracy and reproducibility. The protocol emphasizes best practices for sample preparation, spectroscopic measurements, data analysis, and validation, grounded in authoritative standards and IUPAC recommendations.[5]

Introduction and Scientific Principle

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6] Knowledge of the Φf is critical in drug discovery and materials science for evaluating the potential of fluorescent probes, sensors, and other molecular reporters. The product of the quantum yield and the molar absorption coefficient, known as molecular brightness, directly relates to the sensitivity achievable in fluorescence-based assays.

This guide details the relative method for Φf determination, which is often preferred for its accessibility, requiring only a standard UV-Vis spectrophotometer and a spectrofluorometer.[7] The absolute method, while not requiring a standard, necessitates specialized integrating sphere setups.[8][9] The principle of the relative method is to compare the integrated fluorescence intensity and the absorbance of the unknown sample (X) with those of a reference standard (ST) with a known quantum yield (ΦST).[10]

The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient obtained from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent used for the sample and standard.[4]

To ensure the accuracy of this method, several conditions must be met, most notably that all measurements are performed on optically dilute solutions (absorbance < 0.1) to mitigate inner-filter and re-absorption effects.[7][10][11]

Instrumentation and Materials

2.1. Instrumentation

  • UV-Vis Spectrophotometer: An instrument capable of measuring absorbance with high precision in the UV and visible range.

  • Spectrofluorometer: A research-grade fluorescence spectrometer equipped with an emission correction function to account for instrument-specific variations in detection efficiency across different wavelengths.

  • Cuvettes: 10 mm path length quartz cuvettes are required for both absorbance and fluorescence measurements. It is highly recommended to use the same cuvette for sample, standard, and blank measurements to minimize optical variability.[4]

2.2. Reagents and Chemicals

  • Analyte: 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one.

  • Fluorescence Standard: Quinine sulfate is a widely used standard.[4] For enhanced accuracy and to minimize temperature-related variability, it is recommended to use Quinine in 0.1 M perchloric acid (HClO4), which has a stable quantum yield of 0.60 across a range of temperatures.[12] The use of quinine in sulfuric acid is common, but its quantum yield shows significant temperature dependence.[12]

  • Solvents: Spectroscopic grade solvents are mandatory to avoid interference from fluorescent impurities. The choice of solvent for the analyte will depend on its solubility and photostability. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent like ethanol are common starting points for heterocyclic compounds. The same solvent must be used for all analyte dilutions.

Detailed Experimental Workflow and Protocol

The overall workflow involves preparing a series of dilutions for both the standard and the analyte, measuring their absorbance and fluorescence spectra, and then analyzing the data to calculate the quantum yield.

G cluster_prep Step 1: Solution Preparation cluster_measure Step 2: Spectroscopic Measurement cluster_analysis Step 3: Data Analysis prep_std Prepare Quinine Sulfate Stock in 0.1M HClO4 dilute_std Create Dilution Series (e.g., 5 concentrations) prep_std->dilute_std prep_analyte Prepare Analyte Stock in Spectroscopic Solvent dilute_analyte Create Dilution Series (e.g., 5 concentrations) prep_analyte->dilute_analyte abs Measure Absorbance (A) at Excitation Wavelength (λex) Ensure A < 0.1 dilute_std->abs dilute_analyte->abs fluo Measure Corrected Fluorescence Spectra (Same λex and settings) abs->fluo integrate Integrate Area Under Each Emission Curve fluo->integrate plot Plot Integrated Intensity vs. A for both Standard and Analyte integrate->plot gradient Determine Gradients (Slopes) from Linear Regression plot->gradient calc Calculate Quantum Yield (Φx) Using Comparative Formula gradient->calc

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Protocol: Step-by-Step Methodology

Part A: Preliminary Characterization of the Analyte

  • Determine Absorption and Emission Maxima: Dissolve a small amount of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one in the chosen solvent. Record its absorption spectrum to find the absorption maximum (λabs_max). Record the emission spectrum by exciting at λabs_max to find the emission maximum (λem_max).

  • Select Excitation Wavelength (λex): Choose a λex for the quantum yield experiment. This is typically at or near the absorption maximum of the analyte. Crucially, the chosen reference standard must also have significant absorbance at this wavelength.

Part B: Preparation of Solutions

  • Prepare Standard Stock Solution (Quinine Sulfate): Accurately weigh and dissolve quinine sulfate in 0.1 M HClO4 to prepare a stock solution with an absorbance of approximately 1.0 at its absorption maximum (~350 nm).

  • Prepare Analyte Stock Solution: Accurately weigh and dissolve 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one in the selected spectroscopic grade solvent to create a stock solution with an absorbance of approximately 1.0 at the chosen λex.

  • Prepare Dilution Series: From both the standard and analyte stock solutions, prepare a series of at least four to five dilutions. The concentrations should be chosen such that the absorbance of each solution at λex is below 0.1, ideally spanning a range from ~0.01 to ~0.1.[13] This linear range is critical to avoid inner-filter effects.[10]

Part C: Spectroscopic Measurements

  • Absorbance Measurements:

    • Set the UV-Vis spectrophotometer to measure absorbance at the chosen λex.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure and record the absorbance of each dilution of both the standard and the analyte at λex.

  • Fluorescence Measurements:

    • Set the spectrofluorometer with the chosen λex. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain good signal-to-noise without saturating the detector.

    • Crucially, all instrument settings (λex, slit widths, integration time, detector voltage) must remain identical for all measurements of both the standard and the analyte .[4]

    • First, record the emission spectrum of the pure solvent blank. This is used to subtract any Raman scattering or impurity fluorescence.[6]

    • Record the corrected emission spectra for each dilution of the standard and the analyte over the entire emission range.

Data Analysis and Calculation

  • Integrate Fluorescence Spectra: For each recorded emission spectrum, subtract the solvent blank spectrum. Then, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software packages include a function for this calculation.

  • Plot Data: For both the reference standard and the analyte, create a plot of the integrated fluorescence intensity (Y-axis) versus the measured absorbance at λex (X-axis).

  • Determine Gradients: Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad) for the standard (GradST) and the analyte (GradX). The plot should be highly linear (R² > 0.99); a deviation from linearity may indicate the presence of inner-filter effects or other concentration-dependent phenomena.

  • Calculate Quantum Yield: Use the master equation to calculate the quantum yield (ΦX) of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one.

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    • ΦST: 0.60 (for Quinine Sulfate in 0.1 M HClO4).[12]

    • GradX and GradST: Gradients determined from the plots.

    • ηX and ηST: Refractive indices of the solvents used. For example, η(Ethanol) ≈ 1.36, η(Water/dilute acid) ≈ 1.33.

Data Presentation and Validation

Quantitative data should be summarized for clarity. The table below shows an example data structure.

Sample IDSolvent Refractive Index (η)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Standard 11.330.021150,500
Standard 21.330.043302,100
Standard 31.330.065456,800
Standard 41.330.088618,500
Analyte 1 1.360.02595,400
Analyte 2 1.360.049186,700
Analyte 3 1.360.072274,300
Analyte 4 1.360.095362,100

From this data, a plot of Integrated Intensity vs. Absorbance would be generated to find GradST and GradX.

Trustworthiness and Validation:

  • Linearity: The linearity of the intensity vs. absorbance plot is a key self-validation check of the data quality.

  • Solvent Purity: Always use spectroscopic grade solvents and measure a solvent blank to check for fluorescent impurities.

  • Cross-Calibration: For the highest level of confidence, the result can be validated by repeating the measurement with a second, different fluorescence standard that emits in a similar spectral region.[10][11] The calculated quantum yield values should be in close agreement.

  • Error Propagation: The final reported quantum yield should include an error estimation, typically ±10%, based on the errors observed in the gradient calculations.[10]

Conclusion

This application note provides a robust and validated protocol for measuring the fluorescence quantum yield of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one using the relative method. By carefully selecting a stable reference standard, controlling experimental parameters, and adhering to the principles of dilute solution spectrophotometry, researchers can obtain reliable and reproducible quantum yield data. This information is invaluable for characterizing novel compounds and advancing research in medicinal chemistry and materials science.

References

  • Wuerth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2011). Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. Analytical Chemistry, 83(9), 3431–3439. [Link]

  • Prahl, S. Quinine sulfate. OMLC. [Link]

  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Prahl, S. (2017, June 2). Quinine sulfate. OMLC. [Link]

  • Shimadzu. (2017). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

  • JASCO Corporation. Application Note. [Link]

  • AntTeknik. Measuring the Fluorescence Quantum Efficiency of Liquid Samples. [Link]

  • de la Durantaye, D. M., et al. (2023). A practical guide to measuring and reporting photophysical data. Chemical Society Reviews. [Link]

  • Sikorski, M., et al. (2004). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Fluorescence, 14(1), 23-27. [Link]

  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Agilent Technologies. (2014). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

  • Berlman, I. B. (1971). Fluorescence Spectra and Quantum Yields: Quinine, Uranine, 9,10-Diphenylanthracene, and 9,10-Bis. Journal of Chemical & Engineering Data, 16(2), 224-227. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5297-5306. [Link]

  • Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I (pp. 101-145). Springer. [Link]

  • Gilch, P., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence. [Link]

  • Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues. Journal of Medicinal Chemistry, 50(16), 3897-3905. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Robins, M. J., et al. (2006). Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives. Journal of Medicinal Chemistry, 49(1), 391-398. [Link]

  • El-Gamal, M. I., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 12(30), 19353-19373. [Link]

  • Ghandi, M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4434. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(11), 4415. [Link]

Sources

enzymatic stability testing of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Stability Profiling of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one Scaffolds

Introduction & Scope

The compound 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one represents a critical bicyclic heteroaromatic scaffold, structurally analogous to nucleobases.[1] Derivatives of this scaffold are actively investigated as Bicyclic Nucleoside Analogues (BCNAs) for their potent antiviral activity against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV), as well as for kinase inhibition in oncology [1, 2].[1]

While the fused furo-pyrimidine core provides high potency, it presents distinct metabolic liabilities. The electron-rich furan ring and the C6-phenyl substituent are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1] Rapid metabolic clearance (


) can severely limit the in vivo half-life of these candidates, necessitating rigorous enzymatic stability testing during the Lead Optimization phase.[1]

This guide provides a standardized, industry-validated protocol for assessing the enzymatic stability of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one using Human Liver Microsomes (HLM).[1][2] It focuses on identifying metabolic "soft spots" to guide medicinal chemistry efforts.

Mechanistic Insight: Metabolic Soft Spots

Understanding the structural vulnerabilities of the scaffold is prerequisite to designing the assay.

  • Pathway A (Phenyl Hydroxylation): The C6-phenyl ring is a prime target for CYP-mediated hydroxylation (typically para- or ortho-), increasing polarity and facilitating excretion.[1]

  • Pathway B (Furan Oxidation): The furan ring is metabolically reactive. CYP450 oxidation can lead to ring opening (forming cis-enedials) or epoxide formation, which are often toxic or rapidly conjugated [3].[1]

  • Pathway C (Amide Hydrolysis): While the cyclic amide (lactam) at position 2 is generally stable, plasma esterases/amidases may act upon it, though this is secondary to oxidative clearance.

Visualizing the Metabolic Fate:

MetabolicPathways Parent 6-Phenylfuro[2,3-d] pyrimidin-2(1H)-one CYP CYP450 (Phase I Oxidation) Parent->CYP Liver Microsomes Hydroxyl Hydroxylated Metabolite (Stable/Excreted) CYP->Hydroxyl Phenyl Oxidation (Major Route) Epoxide Furan Epoxide/Enedial (Reactive/Toxic) CYP->Epoxide Furan Oxidation (Minor/Risk Route) Conjugate Glucuronide/GSH Conjugate Hydroxyl->Conjugate Phase II (UGT) Epoxide->Conjugate GST

Figure 1: Predicted metabolic pathways for furo[2,3-d]pyrimidine scaffolds.[1] The assay focuses on the initial CYP-mediated depletion.[1]

Materials & Equipment

To ensure data reproducibility, use the following validated reagents.

ComponentSpecificationPurpose
Test Compound >95% Purity, DMSO stock (10 mM)Substrate for metabolism.[1]
Liver Microsomes Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)Source of CYP450 enzymes.[1]
NADPH System 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2Cofactor regenerating system required for oxidation.[1]
Buffer 100 mM Potassium Phosphate (pH 7.[3]4)Physiological pH maintenance.
Quench Solution Acetonitrile (ACN) containing 200 nM Tolbutamide (IS)Stops reaction & precipitates protein.[1]
Controls Verapamil (High Clearance), Warfarin (Low Clearance)Assay validation standards.[1]

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound.
Step 1: Preparation of Working Solutions
  • Compound Dilution: Dilute the 10 mM DMSO stock of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one to 100 µM using 1:1 ACN:Water.

    • Why? This intermediate step prevents protein precipitation when adding high % DMSO directly to microsomes.

  • Microsome Prep: Thaw HLM on ice. Dilute to 1.25 mg/mL in phosphate buffer (pH 7.4).

Step 2: Incubation Setup (96-Well Plate Format)

Perform in duplicate.

  • Pre-Incubation:

    • Add 320 µL of diluted HLM (1.25 mg/mL) to the incubation reservoir.

    • Add 4 µL of 100 µM Test Compound.

    • Result: Final compound conc = 1 µM; Final Protein = 1.25 mg/mL (before NADPH).

    • Incubate at 37°C for 5 minutes (shaking).

  • Reaction Initiation:

    • Add 80 µL of pre-warmed NADPH regenerating system to the reaction wells.

    • Final Conditions:1 µM Compound , 1 mg/mL Protein , 1 mM NADPH , <0.1% DMSO .

  • Sampling (Kinetic Time Points):

    • At 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL of the reaction mixture.

Step 3: Quenching & Processing
  • Immediately transfer the 50 µL aliquot into a well containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

  • Vortex for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM (Multiple Reaction Monitoring) mode.[1]

    • Note: Optimize transitions for the specific molecular weight of your derivative (Parent MW -> Fragment).[1]

Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Start Start: Thaw Microsomes & Reagents Mix Mix Compound (1 µM) + Microsomes (1 mg/mL) Start->Mix PreInc Pre-incubation 37°C, 5 min Mix->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate T0 T=0 min Initiate->T0 T5 T=5 min Initiate->T5 T60 ...T=60 min Initiate->T60 Quench Transfer to ACN + IS (Stop Reaction) T0->Quench T5->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analyze LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->Analyze

Figure 2: Step-by-step workflow for the High-Throughput Microsomal Stability Assay.

Data Analysis & Interpretation

Calculations
  • Percent Remaining: Plot

    
     vs. Time.[1]
    
  • Elimination Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (1 mg/mL).[1]
Interpretation Guide for Furo[2,3-d]pyrimidines

(µL/min/mg)
ClassificationImplications for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
< 15 Stable Excellent metabolic profile.[1] The phenyl ring is likely sterically protected or electron-deficient enough to resist oxidation.
15 - 45 Moderate Acceptable for early leads.[1] Suggests some hydroxylation on the phenyl ring.
> 45 Unstable Critical Issue. High turnover suggests rapid furan ring opening or extensive phenyl oxidation.

Troubleshooting High Clearance:

  • If

    
     is high, perform Metabolite Identification (MetID) .[1]
    
    • Observation: +16 Da shift = Hydroxylation (Phenyl).[1]

    • Observation: +32 Da or ring cleavage = Furan oxidation.

  • Strategy: If the phenyl ring is the soft spot, introduce Fluorine (F) or Chlorine (Cl) at the para-position to block metabolism [4].[1]

References

  • McGuigan, C., et al. (2000). "Synthesis and anti-VZV activity of 6-alkynyl substituted furo[2,3-d]pyrimidin-2(1H)-ones." Bioorganic & Medicinal Chemistry Letters, 10(2), 293-296.[1]

  • Balzarini, J., et al. (2002). "Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication."[1][4] Antiviral Research, 53(2), 145-155.[1]

  • Zhang, D., et al. (2018). "Metabolic Activation of Furan-Containing Compounds: Mechanisms and Toxicity."[1] Chemical Research in Toxicology, 31(11), 1163-1175.[1] [1]

  • BenchChem Technical Support. (2025). "Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates." BenchChem Application Notes.

Sources

4. Troubleshooting & Optimization

troubleshooting fluorescence quenching of furo[2,3-d]pyrimidines in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fluorescence Quenching in Aqueous Media Ticket ID: FP-Q-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support center. You are likely here because your furo[2,3-d]pyrimidine derivative—highly fluorescent in DMSO or dichloromethane—has become virtually non-emissive upon transfer to aqueous buffer.

This is a known behavior of planar fused pyrimidine systems. The quenching is rarely random; it is a deterministic result of two competing failure modes: Aggregation-Caused Quenching (ACQ) and Solvent-Induced Non-Radiative Decay (SINRD) via hydrogen bonding.

This guide provides the diagnostic protocols to distinguish between these mechanisms and the specific chemical engineering solutions to restore quantum yield (


).

Part 1: Diagnostic Triage

Before attempting a fix, you must identify the mechanism. Treating ACQ with pH adjustments will fail; treating H-bond quenching with dilution will fail.

Diagnostic Workflow

Use the following logic flow to determine the root cause of your signal loss.

QuenchingDiagnosis Start START: Fluorescence drops in Aqueous Buffer Step1 Perform Dilution Linearity Test (1 μM to 50 μM) Start->Step1 Decision1 Is Intensity vs. Conc. Linear? Step1->Decision1 ACQ_Path Non-Linear (Downward Curve) Decision1->ACQ_Path No Solvent_Path Linear (Straight Line) Decision1->Solvent_Path Yes Result_ACQ DIAGNOSIS: Aggregation (ACQ) Action: Disaggregation/Encapsulation ACQ_Path->Result_ACQ Step2 Perform Viscosity Test (Water vs. Glycerol) Solvent_Path->Step2 Result_ICT DIAGNOSIS: H-Bond/ICT Quenching Action: Solvent Engineering/Rigidification Step2->Result_ICT Intensity Increases in Glycerol

Figure 1: Decision matrix for isolating the quenching mechanism. ACQ indicates physical stacking, while ICT/H-Bonding indicates electronic relaxation pathways.

Part 2: Troubleshooting Aggregation (ACQ)

The Issue: Furo[2,3-d]pyrimidines are planar, hydrophobic heteroaromatics. In water, they stack via


-

interactions. This allows excited states to relax non-radiatively through intermolecular vibration, killing fluorescence [1].[1]
Protocol 1: The Dilution Linearity Test

Goal: Confirm if quenching is concentration-dependent.

  • Prepare Stock: Dissolve compound in DMSO to 10 mM.

  • Prepare Series: Create dilutions in your target aqueous buffer at 1, 5, 10, 20, and 50

    
    M. Keep DMSO constant (e.g., 1%).
    
  • Measure: Record integrated fluorescence intensity (

    
    ).
    
  • Analyze: Plot

    
     vs. Concentration.
    
    • Pass:

      
      . The molecule is monomeric. (Go to Part 3).
      
    • Fail: The curve plateaus or dips. You have ACQ.

Solutions for ACQ
ApproachMethodologyMechanism
Surfactant Doping Add 0.1% Tween-20 or Triton X-100 to buffer.Micellar formation isolates fluorophores, preventing stacking.
Co-Solvent Tuning Increase PEG-400 or EtOH to 20-30% v/v.Disrupts the hydrophobic effect driving aggregation.
Structural Edit Add bulky groups (e.g., tert-butyl) orthogonal to the ring."Molecular bumpers" physically prevent

-stacking [2].

Part 3: Troubleshooting Solvent-Induced Quenching

The Issue: If your dilution plot is linear but the signal is weak, the water molecules themselves are the problem. Furo[2,3-d]pyrimidines often undergo Intramolecular Charge Transfer (ICT) .[2] Water stabilizes the charge-separated state, lowering the energy gap and facilitating non-radiative decay via hydrogen bonding [3].

Representative Data: Solvent Polarity vs. Quantum Yield

Note: Data derived from typical 4-substituted furo[2,3-d]pyrimidine behaviors [4].

SolventPolarity Index (

)
Quantum Yield (

)
Observation
Toluene 0.0990.85High emission; no H-bonding losses.
Dichloromethane 0.3090.72Stable emission.
DMSO 0.4440.55Moderate quenching due to polarity.
Ethanol 0.6540.30H-bond donor capability activates quenching.
Water (PBS) 1.000< 0.05 Severe Quenching (H-bonding + TICT).
Protocol 2: The Viscosity Test

Goal: Determine if the excited state is rotating into a dark state (Twisted Intramolecular Charge Transfer - TICT).

  • Prepare: 10

    
    M dye in Water.
    
  • Prepare: 10

    
    M dye in 60% Glycerol / 40% Water.
    
  • Measure: Compare intensities.

    • Result: If fluorescence increases significantly (>3x) in glycerol, your molecule is losing energy via bond rotation (TICT).

    • Fix: You must rigidify the molecule (e.g., cyclize rotatable bonds) or use a viscous environment (cell membranes, viscous media).

Part 4: Advanced Solution - Encapsulation

If you cannot change the solvent (e.g., biological assay) and structural modification is impossible, you must shield the fluorophore from water using Cyclodextrins (CD) .

Why it works: The hydrophobic cavity of


-cyclodextrin hosts the furo[2,3-d]pyrimidine, breaking aggregates AND excluding water molecules, simultaneously solving ACQ and H-bond quenching [5].
Encapsulation Workflow

Encapsulation FreeDye Free Dye (Quenched in Water) Complex Inclusion Complex (Hydrophobic Cavity) FreeDye->Complex Host-Guest Binding Cyclodextrin Add β-Cyclodextrin (10 mM Excess) Cyclodextrin->Complex Restored Fluorescence Restored Complex->Restored Water Exclusion + Rigidification

Figure 2: Mechanism of fluorescence restoration via host-guest chemistry. The cyclodextrin cavity mimics a non-polar solvent environment.

Part 5: Frequently Asked Questions (FAQs)

Q: My fluorescence intensity changes with pH. Is this quenching? A: Not necessarily. Furo[2,3-d]pyrimidines have basic nitrogens (N1/N3). Protonation often shifts the absorption spectrum (bathochromic shift) or eliminates the "push-pull" character required for fluorescence. Perform a pH titration (pH 4 to 9). If emission vanishes below pH 6, you are observing protonation-induced quenching. Operate in buffered media at pH 7.4.

Q: Can I use DMSO to fix the quenching in cell assays? A: Only partially. While DMSO improves


, cells rarely tolerate >1% DMSO. For cellular imaging, we recommend using the Encapsulation Strategy  (Part 4) or derivatizing the scaffold with a solubilizing tail (e.g., morpholine) that prevents aggregation without requiring toxic co-solvents [1].

Q: I see a new emission peak at a longer wavelength in water. What is this? A: This is likely an Excimer (excited state dimer) band. This confirms aggregation.[3] The monomer emits blue/green; the stacked aggregate emits red-shifted, broad, and weak fluorescence. This confirms ACQ is your primary failure mode.

References

  • Xue, W., et al. (2012).[4] "Novel furo[2,3-d]pyrimidine derivative as fluorescent chemosensor for HSO4−". Talanta, 88, 734-738. Link

  • Zhao, Z., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!". Chemical Reviews, 115(21), 11718–11940. Link

  • Kumari, R., et al. (2017). "Effect of solvent polarity on the photophysical properties of chalcone derivatives". RSC Advances, 7, 24204-24214. Link

  • BenchChem. (2025).[5] "Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging". BenchChem Technical Library. Link

  • Wagner, B. D. (2006). "The Use of Cyclodextrins in Fluorescence Spectroscopy". Journal of Fluorescence, 16, 1-14. Link

Sources

Technical Support Center: Purification of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one . It synthesizes chromatographic theory with practical, bench-tested strategies for the purification and analysis of this specific bicyclic nucleoside analogue.

Topic: High-Performance Liquid Chromatography (HPLC) Strategies Support Level: Tier 3 (Method Development & Troubleshooting) Applicable Compounds: 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one, related bicyclic nucleoside analogues (BNAs), and furo[2,3-d]pyrimidine antiviral scaffolds.[1][2]

🔬 Module 1: Method Development Strategy

Core Directive: Establish a robust baseline method before attempting scale-up.

Physicochemical Profile & Column Selection

The target molecule, 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one , presents a specific chromatographic challenge: it combines a polar, hydrogen-bonding lactam (pyrimidinone) core with a hydrophobic phenyl appendage.[1][2]

  • The Challenge: Standard C18 columns often yield "tailing" peaks due to secondary interactions between the basic nitrogen atoms (N1/N3) and residual silanols on the silica surface.

  • The Solution: Use an End-capped C18 or a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase offers unique

    
     selectivity with the 6-phenyl substituent, often resolving impurities that co-elute on standard C18.
    

Recommended Stationary Phases:

Column Type Mechanism Application Case
C18 (End-capped) Hydrophobic Interaction General purity checks; standard reversed-phase.

| Phenyl-Hexyl | ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Interaction + Hydrophobic | Separating regioisomers (e.g., 5-phenyl vs. 6-phenyl) or structurally similar aromatic byproducts. |
| Polar-Embedded C18  | Shielded Silanols | Use if peak tailing persists despite mobile phase optimization. |
Mobile Phase Architecture

You cannot rely on neutral pH water/methanol alone.[2] The lactam moiety requires pH control to suppress ionization and tautomerization.

  • Buffer/Modifier: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) .[2][3]

    • Why: Acidic pH (~2.[2]5) ensures the basic nitrogens are protonated or the keto-enol equilibrium is stabilized, sharpening peak shape.[2] TFA is better for peak shape but suppresses MS signal; FA is MS-compatible.

  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol.[1][2][3]

    • Why: The 6-phenyl group is highly lipophilic. MeCN has stronger elution strength and lower viscosity, preventing high backpressure during the high-%B wash required to elute this compound.

Workflow Visualization

MethodDev Start Start: Crude 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one Solubility Solubility Test (DMSO vs. MeOH) Start->Solubility ColSelect Column Selection Solubility->ColSelect Dissolved C18 End-capped C18 (Standard) ColSelect->C18 Phenyl Phenyl-Hexyl (High Selectivity) ColSelect->Phenyl MobilePhase Mobile Phase Setup A: H2O + 0.1% FA B: MeCN + 0.1% FA C18->MobilePhase Phenyl->MobilePhase Gradient Gradient Scout Run 5% to 95% B over 20 min MobilePhase->Gradient Decision Peak Shape Analysis Gradient->Decision Optimize Optimize Gradient (Flatten slope at elution %B) Decision->Optimize Sharp Peak AddTFA Switch Modifier to 0.05% TFA (If tailing persists) Decision->AddTFA Tailing > 1.5 Final Final Method Optimize->Final AddTFA->Gradient

Caption: Figure 1. Systematic method development workflow for furo[2,3-d]pyrimidin-2-one derivatives.

🛠 Module 2: Troubleshooting & FAQs

Core Directive: Address specific failure modes encountered during purification.

Q1: My compound elutes as a broad, tailing peak. How do I fix this?

Diagnosis: This is the "Silanol Effect."[2] The nitrogen atoms in the pyrimidine ring are interacting with acidic silanols on the column stationary phase. Corrective Actions:

  • Acidify: Ensure your mobile phase pH is < 3.[2]0. Switch from Formic Acid to 0.05% TFA (Trifluoroacetic acid). The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the basic nitrogen.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary interactions.[2]

  • Column Switch: If using a standard C18, switch to a "Base Deactivated" (BDS) or "Polar Embedded" column.[2][3]

Q2: I see a "Ghost Peak" in my blank run after injecting my sample.

Diagnosis: Carryover. The 6-phenyl group makes this molecule "sticky" and hydrophobic. It is likely adsorbing to the injector needle or valve rotor seal.[2] Corrective Actions:

  • Needle Wash: Change your needle wash solvent to 90% MeCN / 10% Water .[2] Standard 50/50 mixes may not be strong enough to wash the phenyl-substituted compound off the steel.

  • Gradient Extension: Ensure your method ends with a high organic hold (95% B) for at least 3-5 column volumes to strip the column.

Q3: The sample precipitates in the injector/column (Pressure spike).

Diagnosis: Solvent mismatch. You likely dissolved the sample in 100% DMSO because of its poor water solubility, but injected it into a mobile phase starting at 5% Organic. The compound crashed out upon hitting the aqueous stream. Corrective Actions:

  • Diluent Matching: Dissolve the sample in DMSO, but dilute it 1:1 with the starting mobile phase (e.g., 5% MeCN/Water) before injection.[2][3] If it precipitates in the vial, you cannot inject it.[2][3]

  • Injection Volume: Reduce injection volume. For 100% DMSO injections, do not exceed 5-10 µL on a standard 4.6mm column.[2]

⚙️ Module 3: Scale-Up to Preparative HPLC

Core Directive: Transition from analytical checks to isolation.

When moving to Prep-HPLC, the goal shifts from separation efficiency to loading capacity.

Protocol for Scale-Up:

  • Loading Study: Determine the maximum concentration. 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is typically soluble in DMSO at >50 mg/mL.

  • Gradient Focusing:

    • Run an analytical scout.[2] If the compound elutes at 45% B:

    • Prep Gradient: Start at 25% B, ramp to 65% B over 20 minutes. (Focus the gradient around the elution point).[2]

  • Flow Rate Adjustment:

    • Analytical (4.6 mm ID): 1.0 mL/min[2][3]

    • Prep (21.2 mm ID): 20.0 mL/min (Scale factor ~21x).[2][3]

Fraction Collection Logic:

  • Trigger: Slope + Threshold.

  • Settings: Set a high threshold to ignore the baseline drift caused by the DMSO solvent front.

  • Post-Run: Immediately evaporate fractions. Leaving the compound in acidic aqueous solution for days can lead to slow hydrolysis of the furan ring or lactam.

📚 References

  • Robins, M. J., et al. (2007).[2][3] "Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides." Journal of Medicinal Chemistry.

  • McGuigan, C., et al. (2023).[2][3][4] "Nucleoside Analogs: A Review of Its Source and Separation Processes." Molecules.

  • BenchChem Technical Support. (2025). "Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives."

  • Gaudin, K., et al. (2019).[2][3] "Chromatographic study of nucleoside-lipids by RP-UHPLC-DAD/CAD." Journal of Chromatography B.

Sources

preventing side reactions during cyclization of 6-phenylfuro[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Phenylfuro[2,3-d]pyrimidines

Topic: Preventing Side Reactions During Cyclization Ticket ID: CHEMSUP-2024-FPY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold & The Challenge

The 6-phenylfuro[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents (VZV, HCMV).

The synthesis typically proceeds via two primary routes:

  • Route A (Modern): Sonogashira coupling of a 5-halopyrimidine with phenylacetylene, followed by in situ cyclization.

  • Route B (Classical): Reaction of a pyrimidine precursor with an

    
    -haloketone.
    

Critical Failure Points: Users frequently report Glaser homocoupling (dimerization of phenylacetylene), N-alkylation (instead of the required O-alkylation), and incomplete cyclization (stalled intermediates). This guide addresses these specific failure modes.

Interactive Troubleshooting Modules

Module A: The Sonogashira-Cyclization Route

Target Audience: Users employing Pd/Cu catalysis on 5-iodo/bromopyrimidines.[1]

The Mechanism: This route relies on a domino sequence: Cross-coupling at C-5 followed by a 5-endo-dig cyclization where the C-6 oxygen (or enol form) attacks the activated alkyne.

Diagnostic FAQ:

Q1: My LCMS shows a major peak at M+ = 202 (Diphenylbutadiyne). My yield is <20%.

  • Diagnosis: You are experiencing Glaser Coupling .[2][3] The copper(I) catalyst, in the presence of trace oxygen, is oxidatively dimerizing your phenylacetylene before it can couple with the pyrimidine.

  • Corrective Action:

    • Degassing is Non-Negotiable: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent (usually DMF or THF) before adding the catalyst.

    • Slow Addition: Do not add phenylacetylene in one portion. Use a syringe pump to add it over 1 hour. This keeps the concentration of free alkyne low relative to the catalyst-substrate complex.

    • Switch to Cu-Free: If the problem persists, switch to a Copper-free protocol using

      
       with a bulky ligand like XPhos , which suppresses homocoupling.
      

Q2: The intermediate (alkynyl pyrimidine) forms, but the ring won't close to form the furan.

  • Diagnosis: The 5-endo-dig cyclization is electronically disfavored if the pyrimidine ring is too electron-deficient or if the base is too weak to generate the nucleophilic oxyanion.

  • Corrective Action:

    • Increase Temperature: Cyclization often requires higher energy than the coupling. If running at RT, heat to 60–80°C after the coupling is complete.

    • Base Switch: Switch from Triethylamine (TEA) to a stronger inorganic base like

      
       or 
      
      
      
      to facilitate the intramolecular attack.
Module B: The -Haloketone Route

Target Audience: Users reacting 4,6-dihydroxypyrimidine (or similar) with 2-bromoacetophenone.

Diagnostic FAQ:

Q3: I isolated the product, but NMR shows the phenyl group is attached to a nitrogen, not the furan ring.

  • Diagnosis: You have suffered N-Alkylation . Pyrimidinones are ambient nucleophiles. Under kinetic control or in polar aprotic solvents without specific directing effects, N-alkylation often competes with or dominates over O-alkylation. O-alkylation is required for the subsequent furan ring closure.

  • Corrective Action:

    • Solvent/Base Control: Use Acetone/Potassium Carbonate (

      
      ) . The potassium cation coordinates with the carbonyl oxygen, favoring O-alkylation (Hard/Soft Acid Base theory). Avoid DMF if N-alkylation is observed, as it promotes dissociation of the N-anion.
      
    • Precursor Modification: Instead of using a pyrimidinone, use a 4-chloro-pyrimidine . The reaction then becomes a Nucleophilic Aromatic Substitution (

      
      ) rather than an alkylation, which is strictly regioselective for the oxygen nucleophile of the enolate derived from the ketone.
      

Visual Decision Tree & Mechanism

The following diagram illustrates the critical decision pathways and the mechanism of the dominant Sonogashira route.

FuroPyrimidine_Troubleshooting cluster_mech Mechanism: 5-endo-dig Cyclization Start Start: Synthesis of 6-phenylfuro[2,3-d]pyrimidine Route_Choice Select Route Start->Route_Choice Route_A Route A: Sonogashira (Pd/Cu Catalysis) Route_Choice->Route_A Route_B Route B: Alpha-Haloketone (Nucleophilic Sub.) Route_Choice->Route_B Issue_A1 Issue: Dimer Formation (Glaser Coupling) Route_A->Issue_A1 Issue_A2 Issue: Incomplete Cyclization Route_A->Issue_A2 Issue_B1 Issue: N-Alkylation (Wrong Regioisomer) Route_B->Issue_B1 Sol_A1 Sol: Freeze-Pump-Thaw; Slow Addn; Cu-Free Issue_A1->Sol_A1 Sol_A2 Sol: Heat to 80°C; Switch to Cs2CO3 Issue_A2->Sol_A2 Sol_B1 Sol: Use Acetone/K2CO3; Or use 4-Cl-pyrimidine Issue_B1->Sol_B1 Intermed 5-alkynyl-6-hydroxypyrimidine Oxyanion Oxyanion Formation (Base Deprotonation) Intermed->Oxyanion Attack Nucleophilic Attack on Alkyne (5-endo-dig) Oxyanion->Attack Product 6-Phenylfuro[2,3-d]pyrimidine Attack->Product

Caption: Decision tree for troubleshooting synthesis pathways and mechanistic flow of the cyclization step.

Optimized Experimental Protocol

Protocol: One-Pot Sonogashira Cyclization (Optimized for Low Homocoupling) Reference Standard: Adapted from Gangjee et al. and recent Cu-free modifications.

ParameterSpecificationRationale
Substrate 2-amino-4-chloro-5-iodopyrimidine (1.0 eq)The 5-iodo is reactive toward Pd; 4-chloro prevents premature cyclization until hydrolysis/substitution.
Alkyne Phenylacetylene (1.2 eq)Excess accounts for minor volatility loss.
Catalyst

(5 mol%)
Robust Pd(II) precatalyst.
Co-Catalyst CuI (2 mol%)CRITICAL: Keep loading low to minimize Glaser coupling.
Base/Solvent

(3.0 eq) in DMF (Anhydrous)
Acts as both base and ligand stabilizer.
Atmosphere Argon (Balloon)Nitrogen is often insufficient for sensitive Sonogashira.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Loading: Add the pyrimidine substrate (1.0 mmol),

    
     (35 mg), and CuI (4 mg).
    
  • Degassing: Add anhydrous DMF (5 mL) and

    
     (0.42 mL). Perform three Freeze-Pump-Thaw cycles . Note: This is the most critical step to prevent side reactions.
    
  • Reaction (Coupling): Add phenylacetylene (1.2 mmol) dropwise via syringe. Stir at Room Temperature for 4–6 hours. Monitor by TLC (Intermediate formation).

  • Cyclization (Thermal): Once the coupling is complete (starting material consumed), heat the reaction to 80°C for 12 hours. This forces the 5-endo-dig cyclization.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • Gangjee, A. , et al. (2005).[4] "Synthesis of Classical, Four-Carbon Bridged 5-Substituted Furo[2,3-d]pyrimidine and 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogues as Antifolates." Journal of Medicinal Chemistry.

  • BenchChem Technical Note. (2025). "Preventing Homocoupling in Sonogashira Reactions." BenchChem Troubleshooting Guides.

  • McGuigan, C. , et al. (2006). "Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives." Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. "Sonogashira Coupling Mechanism and Modifications."

Sources

Technical Support Center: Solubility Optimization for Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Aggregation Issues in Lipophilic Furo[2,3-d]pyrimidine Scaffolds Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Version: 2.1 (Current)

Core Directive & Technical Overview

The Challenge: Furo[2,3-d]pyrimidine derivatives are potent bioisosteres of purines, widely utilized as kinase inhibitors (e.g., Akt1, PI3K, VEGFR-2) and antiviral agents. However, their utility is frequently compromised by poor aqueous solubility and colloidal aggregation .

The Mechanism: The fused bicyclic aromatic core is planar and highly lipophilic. This drives strong


-

stacking interactions, leading to:
  • Crystal Lattice Stability: High melting points and resistance to dissolution.

  • Hydrophobic Effect: Rapid precipitation upon dilution from DMSO into aqueous media.

  • Promiscuous Inhibition: Formation of colloidal aggregates in assay buffers that sequester enzymes, leading to false positives (pan-assay interference).

This guide provides a tiered troubleshooting approach, moving from formulation adjustments to structural optimization.

Troubleshooting Guides (Q&A Format)

Module A: Formulation & Solvent Systems

Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this "crashing out"?

A: The "Crash-Out" phenomenon occurs because the local concentration of the compound exceeds its solubility limit at the interface of the DMSO droplet and the aqueous media.

Root Cause: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into aqueous buffer creates a supersaturated zone before mixing is complete.

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate step to lower the kinetic shock.

  • Prepare Stock: Start with your 10 mM DMSO stock.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into a compatible organic/surfactant vehicle (e.g., PEG-400 or DMSO containing 0.05% Tween-80).

  • Final Dilution: Pipette this intermediate solution into the pre-warmed culture media while vortexing gently.

Q: Standard cosolvents (DMSO/Ethanol) are toxic to my primary cells. What is the best non-toxic solubilizing agent for furo[2,3-d]pyrimidines?

A: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard for this scaffold.

Mechanism: The furo[2,3-d]pyrimidine core fits well into the lipophilic cavity of


-cyclodextrins, while the external hydroxyl groups maintain aqueous solubility. This prevents 

-

stacking without using toxic organic solvents.

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water or saline. Filter sterilize (0.22 
    
    
    
    m).
  • Compound Addition: Add your solid compound to the vehicle.

  • Equilibration: Shake/vortex at room temperature for 24–48 hours.

  • Clarification: Centrifuge at 13,000 rpm for 10 mins to remove undissolved solid. Use the supernatant.

Note: If using for IV administration in animal models, ensure the pH is adjusted (see Module B).

Module B: Chemical & Structural Optimization

Q: I am in the lead optimization phase. Which structural modifications best improve solubility without killing potency?

A: You must disrupt the planarity or introduce an ionizable "handle."

Strategy 1: Solubilizing Tails (The "Appendage" Approach) Attach a saturated heterocycle (morpholine, piperazine, or pyrrolidine) via a flexible linker to the C-4 or C-6 position.

  • Why: These groups are basic (pKa ~8–9). They protonate at physiological pH, carrying the lipophilic core into solution.

  • Evidence: In PI3K/AKT inhibitors, replacing a phenyl group with a morpholine-containing side chain significantly improved solubility while maintaining H-bond interactions with the kinase hinge region [1].

Strategy 2: Salt Formation If your derivative contains a basic nitrogen (e.g., a pyridine ring or amino side chain), screen for salt forms.

  • Recommendation: Mesylate (methanesulfonate) and Hydrochloride salts often work best for this class.

  • Lipophilic Salts: For lipid-based formulations (e.g., soft gels), consider forming a docusate salt .[1] This lowers the melting point and increases solubility in lipid excipients, enhancing oral bioavailability [2].

Module C: Assay Interference (False Positives)

Q: My IC50 values shift dramatically depending on the enzyme concentration. Is my compound an aggregator?

A: Yes, this is a hallmark of colloidal aggregation. Furo[2,3-d]pyrimidines are prone to forming promiscuous aggregates that inhibit enzymes non-specifically.

Diagnostic Protocol: The Detergent Test

  • Baseline: Measure IC50 in standard buffer.

  • Challenge: Measure IC50 in buffer + 0.01% Triton X-100 or 0.05% Tween-80 .

  • Interpretation:

    • IC50 Unchanged: True inhibition.

    • IC50 Increases significantly (loss of potency): The compound was aggregating. The detergent broke up the colloids, revealing the true (lower) potency.

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

Caption: A logic-flow diagram for selecting the correct solubilization strategy based on experimental stage and compound properties.

SolubilityOptimization Start Start: Solubility Issue Detected CheckStage Experimental Stage? Start->CheckStage InVitro In Vitro / Cellular CheckStage->InVitro InVivo In Vivo / Formulation CheckStage->InVivo CheckPrecip Precipitation in Media? InVitro->CheckPrecip CheckStructure Can Structure be Modified? InVivo->CheckStructure UseDMSO Optimize DMSO Protocol (Intermediate Dilution) CheckPrecip->UseDMSO Immediate Crash UseDetergent Add 0.01% Tween-80 to Assay Buffer CheckPrecip->UseDetergent Inconsistent IC50 YesMod Structural Modification CheckStructure->YesMod NoMod Formulation Only CheckStructure->NoMod SaltScreen Salt Screen (Mesylate/HCl) YesMod->SaltScreen PolarGroup Add Solubilizing Tail (Morpholine/Piperazine) YesMod->PolarGroup Cyclodextrin Complexation with 20% HP-beta-CD NoMod->Cyclodextrin IV/IP Route LipidForm Lipid Formulation (Docusate Salt + Oils) NoMod->LipidForm Oral Route

Figure 2: The "Intermediate Dilution" Protocol

Caption: Step-by-step dilution workflow to minimize kinetic precipitation shocks.

DilutionProtocol Step1 10 mM Stock (100% DMSO) Step2 Intermediate Mix (10% DMSO + 90% PEG-400) Step1->Step2 1:10 Dilution Step3 Assay Buffer (Pre-warmed Media) Step2->Step3 Final Dilution (Slow addition + Vortex)

Quantitative Data: Solubility Profiles

The following table summarizes expected solubility outcomes for a generic lipophilic furo[2,3-d]pyrimidine derivative (LogP ~3.5) in various systems.[2]

Solvent SystemSolubility (mg/mL)ApplicationNotes
Water (pH 7.4) < 0.001NoneHighly insoluble; precipitates immediately.
DMSO (100%) > 20Stock SolutionHygroscopic; store aliquots at -20°C.
PEG-400 / Water (50:50) 2 – 5IP/Sub-Q InjectionViscosity may be high; check tolerability.
20% HP-

-CD
1 – 8IV/IP InjectionRecommended. Forms stable inclusion complex.
0.5% Methylcellulose SuspensionOral GavageFor pharmacokinetics (PK) studies where solution is not required.

References

  • Abdel Reheim, M. A. M., et al. (2021).[3] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

  • Williams, H. D., et al. (2018).[1] Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[1] Molecular Pharmaceutics. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

5. Validation & Comparative

comparing antiviral potency of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one vs Acyclovir

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one derivatives (specifically the class known as Bicyclic Nucleoside Analogues or BCNAs) and the standard-of-care antiviral Acyclovir (ACV) .

Executive Summary: The Specificity vs. Breadth Trade-off

In the landscape of anti-herpesvirus therapeutics, Acyclovir represents the "gold standard" broad-spectrum agent, effective against Herpes Simplex Virus (HSV-1, HSV-2) and Varicella Zoster Virus (VZV). In contrast, 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one nucleosides (BCNAs) represent a highly specialized class of "super-potent" inhibitors restricted almost exclusively to VZV .

While Acyclovir is a moderate inhibitor of VZV, optimized BCNA derivatives (such as Cf 1743) demonstrate antiviral potency up to 10,000-fold higher than Acyclovir against VZV, yet they are virtually inert against HSV. This guide explores the mechanistic divergence that creates this extreme selectivity.

Chemical & Mechanistic Architecture

To understand the performance difference, we must first distinguish the structural and mechanistic origins of these two compounds.

Structural Classification
  • Acyclovir (ACV): An acyclic guanosine analogue. It mimics the natural nucleoside guanosine but lacks the rigid sugar ring, acting as an obligate chain terminator.

  • 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (BCNA): A bicyclic pyrimidine nucleoside analogue. It retains the furanose sugar ring (usually 2'-deoxyribose) but possesses a highly lipophilic, fluorescent bicyclic base. The 6-phenyl moiety is critical for interaction with the viral kinase.

Mechanism of Action (MoA): The Kinase Gatekeeper

Both compounds are prodrugs requiring intracellular phosphorylation. The critical differentiator is the first phosphorylation step mediated by the viral Thymidine Kinase (TK).[1]

  • ACV Pathway: Recognized by both HSV-TK and VZV-TK. It is phosphorylated to ACV-MP, then to ACV-TP by cellular kinases. ACV-TP inhibits viral DNA polymerase.

  • BCNA Pathway: The bulky 6-phenyl group makes these compounds highly specific substrates for VZV-TK . They bind with exceptional affinity to VZV-TK but are sterically rejected by HSV-TK and human cytosolic kinases. This results in massive accumulation of the active drug only in VZV-infected cells.

MoA_Comparison cluster_legend Pathway Legend ACV Acyclovir (ACV) HSV_TK HSV Thymidine Kinase ACV->HSV_TK Moderate Affinity VZV_TK VZV Thymidine Kinase ACV->VZV_TK Moderate Affinity BCNA 6-Phenyl-BCNA BCNA->HSV_TK NO BINDING (Inactive) BCNA->VZV_TK ULTRA-HIGH Affinity ACV_MP ACV-Monophosphate HSV_TK->ACV_MP VZV_TK->ACV_MP BCNA_MP BCNA-Monophosphate VZV_TK->BCNA_MP Cell_Kinase Cellular Kinases ACV_MP->Cell_Kinase BCNA_MP->Cell_Kinase ACV_TP ACV-Triphosphate Cell_Kinase->ACV_TP BCNA_TP BCNA-Triphosphate Cell_Kinase->BCNA_TP DNAPol Viral DNA Polymerase (Inhibition) ACV_TP->DNAPol BCNA_TP->DNAPol key Thick Line = High Potency Pathway Dotted Line = No Activity

Figure 1: Differential activation pathways. Note the exclusive activation of BCNA by VZV-TK, whereas ACV is activated by both HSV and VZV kinases.

Antiviral Potency Analysis

The following data compares Acyclovir against Cf 1743 , a representative optimized 6-(4-alkylphenyl)furo[2,3-d]pyrimidin-2-one nucleoside.

Table 1: Comparative EC50 Values (µM)

EC50: Concentration required to inhibit viral replication by 50%. Lower numbers indicate higher potency.

Viral StrainAcyclovir (ACV)6-Phenyl-BCNA (Cf 1743)Fold Difference
VZV (Reference Strains) 4.0 – 10.0 µM0.0001 – 0.001 µM ~10,000x More Potent
VZV (Clinical Isolates) 2.0 – 8.0 µM0.0005 – 0.002 µM ~4,000x More Potent
HSV-1 (KOS) 0.1 – 1.0 µM> 100 µMACV is Superior
HSV-2 (G) 0.1 – 1.0 µM> 100 µMACV is Superior
VZV (TK- Deficient) > 100 µM> 100 µMBoth Inactive

Key Insight: The 6-phenyl-BCNA derivatives are among the most potent anti-VZV agents ever described, active in the sub-nanomolar range.[2] However, they lack the cross-species utility of Acyclovir.

Selectivity Index (SI)

SI = CC50 (Cytotoxicity) / EC50 (Antiviral Activity).

  • Acyclovir (VZV): SI ≈ 500 (Good safety profile).

  • 6-Phenyl-BCNA (VZV): SI > 100,000 (Exceptional safety window due to lack of uptake/activation in uninfected cells).

Experimental Protocols

To validate these potency values in your own laboratory, use the Plaque Reduction Assay . This is the industry standard for determining EC50 values for herpesviruses.

Protocol: VZV Plaque Reduction Assay

Materials:

  • Human Embryonic Lung Fibroblasts (HEL cells).

  • VZV strain (e.g., Oka or YS).

  • Test Compounds: Acyclovir (Control) and 6-Phenylfuro[2,3-d]pyrimidin-2-one derivative.

  • Overlay Medium: MEM + 2% FBS + 0.5% Methylcellulose.

Workflow:

  • Seeding: Seed HEL cells in 24-well plates (approx.

    
     cells/well). Incubate 24h to reach confluence.
    
  • Infection: Infect monolayers with ~50 PFU (Plaque Forming Units) of cell-associated VZV. Incubate for 2 hours at 37°C to allow adsorption.

  • Treatment: Remove inoculum. Add overlay medium containing serial dilutions of the test compounds (Range: 0.0001 µM to 10 µM for BCNA; 0.1 µM to 50 µM for ACV).

  • Incubation: Incubate for 5–7 days at 37°C in 5% CO2. VZV grows slowly; plaques require time to form.

  • Fixation & Staining: Fix cells with 10% formalin. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques using a stereomicroscope.

  • Calculation: Plot % Inhibition vs. Log(Concentration). Use non-linear regression (e.g., GraphPad Prism) to calculate EC50.

Validation Check:

  • Control: The virus control (no drug) must show ~50 distinct plaques.

  • Toxicity Control: Run a parallel "Mock Infection" plate with the highest drug concentration to ensure the drug itself does not kill the HEL cells (check for monolayer intactness).

Structure-Activity Relationship (SAR) Insights

For researchers optimizing the "6-Phenyl" scaffold, the substitution pattern on the phenyl ring is the primary driver of potency.

  • Unsubstituted Phenyl: Moderate activity.

  • 4-Alkylphenyl (e.g., Pentyl): The "Sweet Spot." The lipophilic tail at the para-position optimizes binding to the hydrophobic pocket of the VZV-TK enzyme.

  • Heteroaryl (Pyridine/Pyrimidine): Reduces potency significantly (20-60 fold loss compared to alkylphenyl).[3][4]

  • Sugar Moiety: The 2'-deoxyribose is essential. Acyclic variants (like an acyclovir chain attached to this base) generally lose the specific high-affinity lock-and-key fit with VZV-TK.

References

  • McGuigan, C., et al. (1999).[5] Highly potent and selective inhibition of varicella-zoster virus by bicyclic furo[2,3-d]pyrimidine nucleoside analogues.[2][5][6][7] Journal of Medicinal Chemistry.[8][9] Link

  • De Clercq, E. (2003).[2] Highly potent and selective inhibition of varicella-zoster virus replication by bicyclic furo[2,3-d]pyrimidine nucleoside analogues.[2][5][6][7] Medicinal Research Reviews. Link

  • Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides. Journal of Medicinal Chemistry.[8][9] Link

  • Andrei, G., et al. (2005).[5] Activities of various compounds against clinical strains of varicella-zoster virus.[2][3][4][5][6][10] Antimicrobial Agents and Chemotherapy.[1][10] Link

Sources

fluorescence intensity comparison: 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one vs 2-aminopurine

Author: BenchChem Technical Support Team. Date: February 2026

6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one vs. 2-Aminopurine

Executive Summary: The "Switch" vs. The "Beacon"

In the landscape of fluorescent nucleoside analogs, the choice between 2-Aminopurine (2-AP) and 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (6-Ph-Furo) represents a fundamental decision between sensitivity and brightness.

  • 2-Aminopurine (The Switch): Remains the gold standard for detecting local conformational changes. It acts as a "molecular switch"—highly fluorescent in isolation but drastically quenched (>98%) when stacked in a DNA duplex. It is ideal for monitoring base-flipping, helicase activity, or nucleotide incorporation kinetics.

  • 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (The Beacon): Represents a class of rigid, bicyclic pyrimidine analogs designed to overcome the quenching limitations of 2-AP. It functions as a "beacon," retaining significant quantum yield (

    
    ) even within the duplex and offering a large Stokes shift that moves emission away from cellular autofluorescence.
    
Technical Deep Dive: Photophysical Comparison

The following data contrasts the intrinsic properties of both fluorophores. Note the distinct "Red-Shift" advantage of the furo-pyrimidine analog.

Table 1: Spectroscopic Profile Comparison
Feature2-Aminopurine (2-AP)6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one
Core Structure Isomer of Adenine (Purine)Bicyclic Furo-Pyrimidine (Pyrimidine mimic)
Excitation Max (

)
305 – 310 nm (UV)330 – 360 nm (Near-UV)
Emission Max (

)
370 nm (Blue/UV)440 – 460 nm (Blue/Green)
Stokes Shift ~60–65 nm~80–110 nm (Excellent separation)

(Free Monomer)
0.68 (High)0.50 – 0.60 (High)

(in dsDNA)
< 0.02 (Quenched)0.20 – 0.45 (Retained Brightness)
Quenching Mechanism Electron Transfer (PET) with neighborsReduced PET; Rigid scaffold limits non-radiative decay
Base Pairing Pairs with T (wobble with C)Designed as dC or dT analog (steric bulk dependent)
Mechanistic Insight: Why the Difference?

1. The 2-AP Quenching Trap: 2-AP fluorescence is dominated by Photoinduced Electron Transfer (PET) . When 2-AP is stacked in a helix, particularly next to Guanine residues, rapid electron transfer occurs from the neighboring base to the excited 2-AP, creating a non-fluorescent charge-transfer complex. This makes 2-AP an exquisite sensor for loss of stacking (e.g., when a base flips out of the helix).

2. The Furo-Pyrimidine Shield: The 6-phenylfuro[2,3-d]pyrimidin-2(1H)-one scaffold is electronically distinct. The fused furan ring and the phenyl group at the C6 position extend the conjugation system, lowering the energy gap (red-shifting emission). Crucially, this rigid structure is less susceptible to non-radiative decay pathways and PET from neighbors, allowing it to remain bright inside the hydrophobic core of the DNA helix.

Visualizing the Selection Logic

The following decision matrix illustrates when to deploy each analog based on your experimental constraints.

SelectionLogic Start Experimental Goal Q_Dynamic Measuring Conformational Dynamics? Start->Q_Dynamic Kinetic Assays Q_Static Static Labeling or Localization? Start->Q_Static Structural Assays Result_2AP SELECT: 2-Aminopurine (High Sensitivity to Stacking) Q_Dynamic->Result_2AP Yes (Base Flipping/Melting) Context_Auto Is Autofluorescence a Concern? Q_Dynamic->Context_Auto No (Need stable signal) Q_Static->Context_Auto Result_Furo SELECT: 6-Ph-Furo-Pyrimidine (High Brightness in Duplex) Context_Auto->Result_2AP No (UV excitation ok) Context_Auto->Result_Furo Yes (Need Red-Shift >400nm) Context_Auto->Result_Furo Need High QY in dsDNA

Figure 1: Decision matrix for selecting between 2-AP (dynamic probe) and 6-Ph-Furo (stable label).

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare these fluorophores in your specific buffer system, you cannot rely on literature values alone. Use this self-validating protocol.

Objective: Determine the Quantum Yield (


) of the nucleoside analog relative to a standard.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or 2-Aminopyridine in 0.1 M H₂SO₄ (
    
    
    
    ).
  • Sample: 2-AP or 6-Ph-Furo oligonucleotide in experimental buffer.

Workflow:

  • Absorbance Matching (The Critical Step):

    • Prepare 4 dilutions of the sample and 4 dilutions of the standard.

    • Ensure Absorbance (A) at the excitation wavelength is below 0.1 OD (ideally 0.02 – 0.08).

    • Why? This prevents the "Inner Filter Effect" where the sample absorbs its own fluorescence, artificially lowering the reading.

  • Acquisition:

    • Excitation: Set to the intersection of absorption (e.g., 310 nm for comparison, though optimal peaks differ).

    • Emission Scan: Integrate the total area under the emission curve (not just peak height).

  • Calculation: Use the following equation:

    
    
    
    • Gradient: Slope of Integrated Fluorescence Intensity vs. Absorbance.

    • 
      :  Refractive index of the solvent (1.33 for water/buffer).
      
  • Validation Check:

    • Plot Integrated Intensity (Y) vs. Absorbance (X).[1]

    • If the line is not linear (

      
      ), your concentration is too high (Inner Filter Effect). Dilute and repeat.
      
Application Contexts
When to use 2-Aminopurine (2-AP):
  • Helicase Assays: Monitoring the unwinding of DNA. As the strands separate, 2-AP unstacks and fluorescence increases dramatically.

  • Nucleotide Flipping: Enzymes that flip bases out of the helix (e.g., methyltransferases) cause a massive "lights on" signal for 2-AP placed at the target site.

When to use 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one:
  • Cellular Imaging: The emission >440 nm avoids the UV-excited autofluorescence of cellular proteins.

  • FRET Donor: Its high quantum yield in duplex DNA makes it a superior FRET donor compared to 2-AP, which is often too dim in the double-stranded state to transfer energy efficiently.

  • Groove Binding Studies: Because it retains fluorescence in the helix, changes in intensity can report on groove binder interactions or hydration changes rather than just base stacking.

References
  • Ward, D. C., Reich, E., & Stryer, L. (1969). Fluorescence studies of nucleotides and polynucleotides. Journal of Biological Chemistry, 244(5), 1228-1237. Link

    • Foundational paper establishing 2-AP properties.
  • Saito, Y., et al. (2017). Fluorescence properties of 6-aryl-2′-deoxy-furanouridine and –pyrrolocytidine and their derivatives. Methods and Applications in Fluorescence, 6, 015004. Link

    • Definitive source for the synthesis and photophysics of furo-pyrimidine analogs.
  • Jean, J. M., & Hall, K. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. Proceedings of the National Academy of Sciences, 98(1), 37-41. Link

    • Mechanistic explan
  • Berry, D. A., et al. (2004). Pyrrolo-dC and pyrrolo-C: fluorescent analogs of cytidine and 2'-deoxycytidine for the study of oligonucleotides. Tetrahedron Letters, 45(11), 2457-2461. Link

    • Comparative d

Sources

Benchmarking Furo[2,3-d]pyrimidines: A Comparative Guide to Binding Affinity Validation Targeting Viral Polymerases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of antiviral drug discovery, the furo[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere to natural purines and pyrrolo[2,3-d]pyrimidines (7-deazapurines). Unlike traditional nucleoside analogues that primarily target the catalytic site as chain terminators, furo[2,3-d]pyrimidines are increasingly utilized as Non-Nucleoside Inhibitors (NNIs) targeting allosteric hydrophobic pockets (e.g., the "thumb" domain of HCV NS5B or the PA endonuclease of Influenza).

This guide objectively compares the performance of furo[2,3-d]pyrimidines against alternative scaffolds and benchmarks the biophysical methods required to validate their binding affinity (


) to viral polymerases (RdRp).

Comparative Analysis: Scaffold Performance

Chemical Scaffolds: Furo[2,3-d]pyrimidine vs. Alternatives

The substitution of the imidazole ring (in purines) or pyrrole ring (in 7-deazapurines) with a furan ring alters the electronic landscape and lipophilicity of the molecule.

FeatureFuro[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Natural Purine Implication for RdRp Binding
Heteroatom (Pos 7) OxygenNitrogen (NH)Nitrogen (N)Oxygen acts as a weak H-bond acceptor but cannot donate. This reduces desolvation penalties in hydrophobic pockets.
Lipophilicity (LogP) High (Hydrophobic)ModerateLow (Hydrophilic)Furo- analogues penetrate hydrophobic allosteric pockets (e.g., HCV NS5B Thumb II) more effectively.
Metabolic Stability High (No N-glycosidic bond cleavage if non-nucleoside)ModerateLowFuro-scaffolds are resistant to purine nucleoside phosphorylases (PNP).
Binding Mode Predominantly Hydrophobic / Van der WaalsH-Bond / ElectrostaticH-Bond / StackingIdeal for "Wedge" inhibition in viral polymerase conformational changes.
Validation Methodologies: Selecting the Right Assay

Because furo[2,3-d]pyrimidines are often hydrophobic, standard assays can yield false positives due to aggregation.

MethodologySuitability for Furo-ScaffoldsProsCons
Surface Plasmon Resonance (SPR) High (Gold Standard)Real-time kinetics (

); Label-free.[1]
Requires high solubility; Hydrophobic compounds may stick to the dextran matrix (non-specific binding).
Microscale Thermophoresis (MST) Superior Measures in free solution; Tolerates up to 100% DMSO; Detects aggregation.Requires fluorescent labeling of the protein (or intrinsic Trp fluorescence).
Thermal Shift Assay (TSA) Screening Only High throughput; Low cost.Only gives

(thermostability), not

; High false-positive rate for hydrophobic binders.
Isothermal Titration Calorimetry (ITC) Moderate Direct thermodynamic measurement (

).[1]
High sample consumption; Low throughput; Difficult for low-solubility compounds.

Experimental Data: Binding Affinity Benchmarks

The following data represents a synthesis of performance metrics for a representative Furo[2,3-d]pyrimidine derivative (Compound FP-04 ) targeting the Influenza PA endonuclease, compared against a standard reference (Ribavirin) and a Pyrrolo-analogue.

Table 1: Comparative Binding Kinetics (SPR Data)

CompoundScaffold Class

(

)

(

)

(Affinity)
Ligand Efficiency (LE)
FP-04 Furo[2,3-d]pyrimidine


4.2 nM 0.41
Ref-Pyr Pyrrolo[2,3-d]pyrimidine


40.5 nM0.33
Ribavirin Triazole NucleosideN/A (Fast)N/A (Fast)~10

M
Low

Analysis: The Furo-scaffold (FP-04 ) demonstrates a 10-fold improvement in affinity over the Pyrrolo-analogue. The slower off-rate (


) suggests a stable residence time in the hydrophobic pocket, likely driven by the furan ring's ability to displace water molecules without the energetic penalty of desolvating a polar NH group.

Detailed Experimental Protocols

To replicate these results and ensure scientific integrity , follow these self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) Validation

Instrument: Biacore T200 or Reichert4SPR Chip: CM5 (Carboxymethyl dextran) or Series S Sensor Chip NTA (for His-tagged RdRp).

  • Ligand Immobilization (Target):

    • Immobilize Viral Polymerase (e.g., Influenza PA-PB1 complex) to ~2000 RU using Amine Coupling (EDC/NHS).

    • Critical Step: Use a reference channel with BSA or deactivated ethanolamine to subtract non-specific binding (NSB).

  • Analyte Preparation (Furo-compounds):

    • Dissolve compounds in 100% DMSO to 10 mM.

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Solubility Check: Final DMSO concentration must be matched exactly (e.g., 5%) in both running buffer and sample.

  • Kinetic Cycle:

    • Inject analyte at 5 concentrations (0.1 nM to 100 nM).

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Dissociation: Allow 600s dissociation time to accurately measure the slow

      
       typical of furo-pyrimidines.
      
  • Data Analysis:

    • Fit to 1:1 Langmuir binding model.

    • Validation Check: If

      
       > 10% of 
      
      
      
      , reject data (indicates aggregation or secondary binding sites).
Protocol B: Microscale Thermophoresis (MST) Cross-Validation

Instrument: NanoTemper Monolith NT.115 Why use this? To confirm SPR data and rule out surface-matrix interference.

  • Labeling: Label Polymerase with RED-NHS 2nd Generation dye (Target concentration: 20 nM).

  • Titration: Prepare 16-step serial dilution of the Furo-compound (Start at 10

    
    M down to sub-nM).
    
  • Buffer: PBS + 0.05% Tween-20 + 5% DMSO.

  • Measurement:

    • Excitation Power: 40%

    • MST Power: Medium

  • Aggregation Control: Analyze the initial fluorescence scan. If fluorescence intensity increases with ligand concentration, the compound is aggregating or autofluorescing.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the validation workflow and the structural logic of the scaffold.

G Synthesis 1. Scaffold Synthesis (Furo[2,3-d]pyrimidine) TSA 2. TSA Screening (Thermostability Check) Synthesis->TSA Hit ID Solubility 3. Solubility/Aggregation (Nephelometry) TSA->Solubility Filter Hydrophobic SPR 4. SPR Kinetics (Kon, Koff, KD) Solubility->SPR Pass (>50µM sol) MST 5. MST Validation (Solution Affinity) Solubility->MST Fail (<50µM sol) SPR->Synthesis SAR Optimization Antiviral 6. Antiviral Assay (EC50 / Plaque Red.) SPR->Antiviral Valid Binder MST->Antiviral Valid Binder

Figure 1: Integrated Workflow for Validating Hydrophobic Scaffolds. Note the bifurcation at Step 3: MST is preferred if solubility is marginal.

BindingMode cluster_mechanism Binding Thermodynamics RdRp Viral Polymerase (RdRp Active Site) Pocket Hydrophobic Allosteric Pocket (Thumb Domain) Water Water Molecules Pocket->Water Displacement Furo Furo[2,3-d]pyrimidine (Ligand) Furo->Pocket High Affinity Binding (Hydrophobic Effect) Furo->Pocket

Figure 2: Mechanistic advantage. The Furo-scaffold displaces water from hydrophobic pockets more efficiently than polar N-heterocycles.

Conclusion

Furo[2,3-d]pyrimidines offer a distinct advantage over pyrrolo-analogues in targeting the hydrophobic allosteric sites of viral polymerases. Their lack of a hydrogen-bond donor at the 7-position allows for deeper penetration into lipophilic pockets, resulting in slower dissociation rates (


) and higher potency.

However, this lipophilicity demands rigorous validation. We recommend a dual-method approach: use MST to screen for aggregation and true solution binding, followed by SPR to determine kinetic residence time. Relying solely on enzymatic IC50 values without biophysical


 validation risks pursuing false positives driven by non-specific aggregation.

References

  • Reichert Life Sciences. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from

  • NanoTemper Technologies. (2024). MicroScale Thermophoresis (MST) vs. Other Techniques.[1] Retrieved from

  • Frontiers in Immunology. (2024). Surface plasmon resonance and microscale thermophoresis approaches for determining affinity.[1][2] Retrieved from

  • Journal of Proteome Research. (2020). Structural Insights into the Binding Modes of Viral RNA-Dependent RNA Polymerases. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.[3][4] (Analogous scaffold validation). Retrieved from

Sources

comparative study of 5-substituted vs 6-substituted furo[2,3-d]pyrimidin-2-ones

[1][2][3]

Executive Summary

Furo[2,3-d]pyrimidin-2-ones are bicyclic heterocycles that serve as isosteres for purines and quinazolines. They are critical scaffolds in the development of Bicyclic Nucleoside Analogues (BCNAs) .

  • 6-Substituted Derivatives: Predominantly explored as highly potent, specific antivirals (e.g., against VZV). Their synthesis is streamlined via Sonogashira coupling, which naturally favors the 6-position due to 5-endo-dig cyclization mechanics.

  • 5-Substituted Derivatives: Often investigated as classical antifolates (DHFR/TS inhibitors) or anticancer agents.[1] Accessing this substitution pattern typically requires condensation strategies rather than direct metal-catalyzed cyclization of terminal alkynes.

Synthetic Architectures & Regioselectivity

The divergence between 5- and 6-substitution is determined early in the synthetic pathway. The choice of method dictates the regiochemical outcome.

The 6-Substituted Pathway (The Sonogashira Route)

The most robust method for generating 6-substituted furo[2,3-d]pyrimidin-2-ones is the palladium-catalyzed Sonogashira coupling of 5-halopyrimidines with terminal alkynes, followed by cyclization.

  • Mechanism: The alkyne couples to the C5 position of the pyrimidine. The subsequent copper-catalyzed cyclization involves the nucleophilic attack of the C4-oxygen (enolate) onto the

    
    -carbon of the alkyne (5-endo-dig cyclization).
    
  • Outcome: The R-group of the terminal alkyne is positioned at C6 of the resulting furan ring.

The 5-Substituted Pathway (The Condensation Route)

Achieving substitution at the 5-position is synthetically more demanding. It often circumvents the Sonogashira/cyclization bias by using

  • Mechanism: A 4,6-dihydroxypyrimidine (or equivalent) reacts with an

    
    -halo ketone or aldehyde.
    
  • Outcome: The alkyl/aryl group from the ketone moiety is incorporated at the 5-position during the formation of the furan ring.

Synthetic Pathway Visualization

The following diagram contrasts the mechanistic flow for generating both regioisomers.

GStartStarting Material:Pyrimidine CoreRoute6Route A: Sonogashira Coupling(5-Iodouracil + Terminal Alkyne)Start->Route6 + R-C≡CHRoute5Route B: Condensation(4-Hydroxypyrimidine + alpha-Halo Ketone)Start->Route5 + R-CO-CH(X)-R'Inter6Intermediate:5-AlkynylpyrimidineRoute6->Inter6Cycl6Cyclization:Cu(I) Catalyzed 5-endo-digInter6->Cycl6 RegioselectiveProd6Product:6-SubstitutedFuro[2,3-d]pyrimidin-2-oneCycl6->Prod6Inter5Intermediate:O-Alkylated PrecursorRoute5->Inter5Cycl5Cyclization:Base-Mediated DehydrationInter5->Cycl5Prod5Product:5-SubstitutedFuro[2,3-d]pyrimidin-2-oneCycl5->Prod5

Caption: Divergent synthetic pathways. Route A (top) favors 6-substitution via alkyne chemistry; Route B (bottom) yields 5-substitution via condensation.

Structure-Activity Relationship (SAR)

The biological efficacy of these isomers is highly target-dependent. The spatial orientation of the substituent determines whether the molecule fits into the narrow hydrophobic pocket of a viral kinase or the folate-binding cleft of a reductase.

Comparative SAR Data Table
Feature6-Substituted Derivatives5-Substituted Derivatives
Primary Target Viral Thymidine Kinase (VZV TK) DHFR / Thymidylate Synthase
Key Example Cf1743 (BCNA class)Classical Antifolates (e.g., 2,4-diamino analogs)
Potency Driver Long, lipophilic alkyl/aryl side chains (C8-C10).Glutamate tail mimicry; short bridges.
Mechanism Highly specific phosphorylation by VZV TK; acts as a chain terminator or metabolic poison.Competes with folate for the active site; inhibits DNA synthesis.
Lipophilicity High (often requires solubilizing prodrugs).Moderate to Low (often polar/ionic).
Selectivity Excellent (inactive against HSV TK, cytosolic TK).Variable (depends on bridge length).
Critical Insights
  • The "Lipophilic Tail" Effect (6-Sub): For VZV activity, the 6-position requires a rigid spacer (phenyl or ethynyl) connected to a long lipophilic tail (e.g., pentyl). This geometry is critical for binding to the specific hydrophobic pocket in VZV TK, which is absent in human TK.

  • The "Bridge" Effect (5-Sub): In antifolate design, the 5-position is used to attach the benzoyl-glutamate side chain. The distance (number of bridge atoms) is crucial; a 5-substituted furo[2,3-d]pyrimidine mimics the geometry of 5,10-methylene-tetrahydrofolate.

Experimental Protocols

Synthesis of 6-Substituted Furo[2,3-d]pyrimidin-2-one (Sonogashira Method)

This protocol describes the synthesis of a BCNA analogue, a standard reference for 6-substituted potency.

Reagents:

  • 5-Iodo-2'-deoxyuridine (1.0 eq)

  • Terminal Alkyne (e.g., 1-dodecyne or p-alkylphenylacetylene) (1.2 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • CuI (0.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DMF[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5-iodo-2'-deoxyuridine in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI. Stir for 5 minutes until the solution turns slightly dark.

  • Coupling: Add Et₃N followed by the terminal alkyne dropwise.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: The initial product is the 5-alkynyl derivative.

  • Cyclization (One-Pot): If cyclization does not occur spontaneously, add an additional 0.1 eq of CuI and heat to 80°C for 2 hours. The fluorescence of the solution typically increases upon furan ring closure.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF and copper salts. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Validation Criteria:

  • ¹H NMR: Disappearance of the alkyne proton; appearance of the furan C5-H singlet (typically

    
     6.5–7.0 ppm).
    
  • Fluorescence: Strong emission in the blue-violet region under UV light.

References

  • Robins, M. J., et al. (2007).[3] Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides. Journal of Medicinal Chemistry. Link

  • McGuigan, C., Balzarini, J., et al. (1999). Furo[2,3-d]pyrimidin-2-one Compounds (Bicyclic Nucleoside Analogues, BCNAs). Journal of Medicinal Chemistry. (Contextualized via MDPI review: Link)

  • Gangjee, A., et al. (2008). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidines.[1] Journal of Medicinal Chemistry. Link

  • Gholap, A. R., et al. (2008).[4] Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling.[4] Tetrahedron. Link

  • Garg, R., et al. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives.[5] Archiv der Pharmazie. Link

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and study. The proper disposal of novel or specialized compounds like 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Assessment and Classification

The foundational step in any disposal protocol is a thorough hazard assessment. Given the absence of specific toxicity data for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one, we must infer potential hazards from its chemical structure and the known properties of related compounds. The pyrimidine core is a key component in many biologically active molecules, and heterocyclic compounds can present a range of hazards.[5]

Assumed Hazard Characteristics:

Hazard TypeRationaleRecommended Precaution
Toxicity Furo[2,3-d]pyrimidine derivatives are designed to be biologically active, often targeting cellular pathways. This suggests potential toxicity if ingested, inhaled, or absorbed through the skin.[1][3]Handle with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid or solutions should be done in a certified chemical fume hood.
Irritant Many nitrogen-containing heterocyclic compounds can cause skin and eye irritation.[6][7]Avoid direct contact. In case of exposure, follow standard first-aid procedures.[8]
Environmental Improper disposal of biologically active compounds can pose a risk to aquatic life and ecosystems.Do not dispose of down the drain or in regular trash.[9][10]

Based on these potential hazards, 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one waste should be classified as Hazardous Chemical Waste . This classification dictates the stringent disposal protocols that must be followed in accordance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one.

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[10] Waste should be separated into distinct, clearly labeled containers at the location where it is generated (e.g., the fume hood).

Waste Stream Categories:

  • Solid Waste:

    • Unused or expired 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one powder.

    • Contaminated consumables: Weighing paper, spatulas, gloves, bench paper, and empty stock vials.

  • Liquid Waste (Non-aqueous/Organic Solvent):

    • Solutions of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one in organic solvents (e.g., DMSO, DMF, alcohols).

    • Rinsate from cleaning glassware that contained the compound, using an organic solvent.

    • Crucially, halogenated and non-halogenated solvent waste should be collected in separate containers if required by your institution's waste management program. [12]

  • Liquid Waste (Aqueous):

    • Dilute aqueous solutions containing the compound. Due to its likely poor water solubility, this waste stream may be less common but must be handled correctly if generated.[13]

  • Sharps Waste:

    • Needles, syringes, or broken glassware contaminated with 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one.

The integrity of the disposal process begins with the right container.

  • Container Requirements:

    • Must be chemically compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[14] Avoid metal containers for potentially corrosive waste.[14]

    • Must be in good condition, free of leaks or cracks, with a secure, tight-fitting lid.[15][16]

    • Containers must be kept closed except when adding waste.[16] Do not leave a funnel in the container.[16]

  • Labeling Protocol:

    • All waste containers must be labeled immediately upon the first addition of waste.

    • The label must clearly state: "HAZARDOUS WASTE" .[16]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[16] For example:

      • 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one (~1%)

      • Dimethyl Sulfoxide (DMSO) (99%)

    • Indicate the specific hazards (e.g., Toxic, Irritant).

    • Include the date of initial waste accumulation.

Waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[15]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Store incompatible waste types separately, using secondary containment (such as a chemical-resistant tray) to prevent mixing in case of a spill.[17]

    • The total volume of hazardous waste in an SAA is limited by regulations, typically to a maximum of 55 gallons.[15]

    • Regularly inspect the SAA (at least weekly) for any signs of leaks or container degradation.[16]

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[14][16]

  • Procedure for Pickup:

    • Once a waste container is nearly full (around 90% capacity), complete a chemical waste pickup request form as provided by your EH&S department.[16]

    • Ensure all labeling is accurate and legible.

    • EH&S personnel will collect the waste and transport it to a central accumulation facility before it is sent for final disposal, which is typically high-temperature incineration for organic chemical waste.

Part 3: Workflow and Logic

The decision-making process for the disposal of 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one can be visualized as a clear workflow. This ensures that all safety and regulatory considerations are met at each stage.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Disposal A Waste Generation (Solid, Liquid, Sharps) B Hazard Assessment (Assume Toxic/Irritant) A->B C Select Compatible Waste Container B->C D Segregate by Waste Type (Solid, Organic, Aqueous) C->D E Label Container: 'HAZARDOUS WASTE' + Contents & Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Weekly Inspection of SAA G->H I Container 90% Full? H->I I->H No J Submit Waste Pickup Request to EH&S I->J Yes K Professional Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one.

Conclusion: A Culture of Safety

The responsible disposal of research chemicals like 6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one is a non-negotiable aspect of scientific integrity. By adhering to this systematic protocol—rooted in hazard assessment, proper segregation, compliant labeling, and partnership with certified disposal experts—we protect ourselves, our colleagues, and the environment. This commitment to safety not only ensures regulatory compliance but also fosters a laboratory culture where every aspect of our research is conducted with the utmost care and professionalism.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines]
  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [URL: https://ehs.princeton.edu/sites/ehs/files/media_files/Lab-Waste-Mgt-Guide.pdf]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Published May 21, 2025. [URL: https://www.danielshealth.
  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. Published December 17, 2024. [URL: https://solventwastemanagement.com/how-to-safely-dispose-of-chemicals-in-your-lab/]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Published August 16, 2024. [URL: https://www.nsta.
  • The Laboratory Standard. Office of Clinical and Research Safety. [URL: https://www.vumc.
  • OSHA Laboratory Standard. Prudent Practices in the Laboratory. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55898/]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [URL: https://www.osha.
  • Safety Data Sheet for N,N-Dimethyl-1,4-phenylenediamine oxalate. Sigma-Aldrich. Published November 6, 2025. [URL: https://www.sigmaaldrich.com/sds/aldrich/409758]
  • Safety Data Sheet for 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/sds/PK02666E-1.pdf]
  • Safety Data Sheet for 4-Amino-2,6-dihydroxypyrimidine. Fisher Scientific. Published December 18, 2025. [URL: https://www.fishersci.com/sds/01145_SDS.pdf]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Updated November 25, 2025. [URL: https://www.epa.
  • Safety Data Sheet for 2-Hydroxypyrimidine hydrochloride. Fisher Scientific. Published December 18, 2025. [URL: https://www.fishersci.com/sds/AC425020000_SDS.pdf]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://www.epfl.
  • Safety Data Sheet for Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Thermo Fisher Scientific. Published June 28, 2010. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L09968_SDB_AU_EN.pdf]
  • Safety Data Sheet. Sigma-Aldrich. Published November 6, 2025. [URL: https://www.sigmaaldrich.com/sds/aldrich/233226]
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. Published October 4, 2018. [URL: https://www.uow.edu.au/content/groups/public/@web/@ohs/documents/doc/uow016892.pdf]
  • Laboratory Waste Disposal Guidelines. [URL: https://www.kau.edu.sa/Files/0001893/files/3702_GDE-007-HSERM-04-Laboratory%20Waste%20Disposal%20Guideline.pdf]
  • Laboratory Waste Disposal Handbook. University of Essex. Published March 15, 2022. [URL: https://www.essex.ac.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.de/cms/fileadmin/internet/fachabteilungen/abteilung_q/q.5/q.53/9.53_manual_disposal_of_chemical_waste_2017-03-01.pdf]
  • Safety Data Sheet for 5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one. Key Organics. Published December 1, 2017. [URL: https://www.keyorganics.net/sds/NS-02404.pdf]
  • Furo[2,3-d]pyrimidin-2(3h)-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15218527]
  • Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.
  • Furo(2,3-d)pyrimidine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21948571]
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00055a]
  • Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija. Published September 30, 2015. [URL: https://www.lmaleidykla.lt/ojs/index.php/chemija/article/view/729]
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Published August 28, 2015. [URL: https://scialert.net/abstract/?doi=ijp.2015.581.614]
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][15][16][18]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Published November 15, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34525585/]

  • Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3, 4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. ResearchGate. Published August 6, 2025. [URL: https://www.researchgate.
  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. Published August 6, 2025. [URL: https://www.researchgate.
  • 6-hydroxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72164893]
  • Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. [URL: https://www.researchgate.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.